The following tables summarize the key crystallographic information for this compound (C₉H₅Cl₃N₄) found in the search results.
Table 1: Compound Identification
| Property | Description |
|---|---|
| IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] [2] |
| Chemical Formula | C₉H₅Cl₃N₄ [3] [1] [2] |
| CAS Registry Number | 101-05-3 [1] [2] |
| Molecular Weight | 275.52 g/mol [3] [2] |
Table 2: Crystallographic Data
| Parameter | Value / Description |
|---|---|
| Crystal System | Triclinic [3] |
| Space Group | P1 [3] |
| Unit Cell Parameters | a = 7.2491 (9) Å, b = 7.9910 (9) Å, c = 10.5039 (13) Å α = 111.954 (6)°, β = 106.411 (6)°, γ = 90.111 (6)° [3] | | Unit Cell Volume | 537.38 (11) ų [3] | | Z | 2 [3] | | Temperature | 173 K [3] |
Table 3: Key Structural Features
| Feature | Description |
|---|---|
| Dihedral Angle | The angle between the triazine and benzene rings is 4.04 (8)°, indicating a nearly coplanar structure. [3] |
| Intermolecular Interactions | The 3D architecture is stabilized by: • Two weak C–H⋯N hydrogen bonds. • Short Cl⋯Cl contacts [3.4222 (4) Å]. • Weak intermolecular π–π interactions [centroid-centroid distances of 3.6428 (5) and 3.6490 (5) Å]. [3] |
The available information on the experimental procedure is as follows:
The diagram below outlines the general workflow for determining a crystal structure, from the crystal to the final refined model. This process was used in the study of this compound [3] and is standard in the field [4].
This diagram illustrates the iterative process of X-ray crystallography. The key validation metric during the refinement step is the R-free value, which is calculated using a set of reflections omitted from refinement to prevent overfitting and monitor model progress [4].
The search results do not contain the full set of atomic coordinates necessary to create a detailed molecular diagram of the this compound unit cell.
To obtain the complete structural data, you can:
10.1107/S160053681401647X [3].
| Property | Value | Conditions / Notes | Data Source & Reliability |
|---|---|---|---|
| Vapor Pressure | 8.20 x 10⁻⁴ mPa | At 20 °C | [1] |
| Henry's Law Constant | 1.10 x 10⁻⁴ Pa·m³/mol | At 25 °C | [1] |
| Water Solubility | 8 mg/L | At 20 °C, pH 7 | [1] |
| Octanol-Water Partition Coefficient (Log P) | 3.02 | At 20 °C, pH 7 | [1] |
All data comes from the Pesticide Properties DataBase (PPDB), which uses verified data for regulatory purposes, indicating high reliability for your analysis [1].
While detailed protocols for this compound were not found, the search results provide context on general measurement approaches for these properties.
The determined values for vapor pressure and Henry's Law constant classify this compound as a substance with low volatility and low potential to leach into groundwater [1]. The relationship between these properties can be visualized in the following environmental fate pathway:
> Core environmental behavior of this compound driven by its key physicochemical properties.
The primary metabolic pathway of this compound in rats has been elucidated through studies using radiolabeled compounds. The table below summarizes the key quantitative findings from these studies.
| Aspect | Key Findings in Rats |
|---|---|
| Absorption & Distribution | Poorly absorbed from digestive tract. After a single oral dose, highest concentrations found in blood, kidney, and liver at 1 hour; GI tract at 4 hours. Tissue concentrations decline rapidly to low levels within 10 days [1]. |
| Elimination | Route: Primarily via feces (approx. 85%) and urine (approx. 15%) within 48 hours [1]. Rate: Most renal elimination occurs within first 6 hours; most fecal elimination occurs between 6-24 hours [1]. | | Biotransformation | No parent compound found in urine or feces. The basic triazine ring structure is maintained. The major identified metabolite is 2-(2-chloroanilino)-s-triazinodione, a hydroxylation product comprising about 25% of radioactivity in urine [1]. | | Proposed Pathway | this compound → (Hydroxylation) → 2-(2-chloroanilino)-s-triazinodione → Further polar, acidic metabolites [1]. |
The following diagram illustrates the workflow and key findings from the definitive rat metabolism study:
Experimental workflow and key findings from the rat metabolism study [1].
Information on this compound metabolism in goats is less complete. A primary source mentions a "proposed metabolic pathway for this compound in dairy goats" is available but the specific pathway and metabolites are not detailed in the accessible summary [1]. One analysis notes that rat and goat metabolism data can sometimes predict pesticide transformation in other species, but the specific metabolic map for this compound in goats was not provided [2].
The key data on this compound metabolism in rats was generated using the following methodologies:
1. Radiolabeled Tracing Study in Rats [1]
2. Biliary Excretion Study [1]
The search indicates that a complete, side-by-side comparison of this compound metabolism in rats and goats is not available in the open literature. To obtain the goat-specific metabolic data, I suggest:
"this compound goat metabolism" or "veterinary pharmacokinetics this compound".
The primary available study investigates the microbial degradation of nonextractable (bound) this compound residues in soil humic substances [1].
The research found that bound this compound residues could be remobilized and degraded by native soil microorganisms. The process was influenced by nutrient availability [1]:
The table below summarizes the experimental conditions and findings:
| Experimental Factor | Condition/Variable | Observed Effect on this compound Residues |
|---|---|---|
| Nutrient Status | Stimulated microbial activity | Enhanced degradation of nonextractable residues [1] |
| Nitrogen deficiency | Remobilization and degradation via humic matrix breakdown [1] | |
| Humic Substance Fraction | Fulvic Acids | Lower bonding strength; higher remobilization potential [1] |
| Humic Acids | Higher bonding strength; lower remobilization potential [1] | |
| Detected Metabolite | Dihydroxy this compound | Present within nonextractable residues [1] |
The core methodology from the 1999 study is as follows [1]:
While a detailed signaling pathway for this compound is not available, the experimental workflow and the logical relationship of processes can be visualized. Below is a Graphviz diagram that synthesizes the concepts from the search results, including the general principle of "labour sharing" in microbial degradation communities [2].
[caption]Conceptual workflow of microbial this compound degradation in soil, based on research findings [1].
The available information on this compound is limited. For a more comprehensive understanding, I suggest you:
The classification of anilazine as a "forever chemical" is based on specific hazard criteria, though its environmental behavior is complex.
| Aspect | Classification/Rationale |
|---|---|
| Official "Forever Chemical" Status | Yes, under specific regulatory rules (Rule 9) [1]. |
| Basis of Classification | High aquatic toxicity (acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg l⁻¹) [1]. |
| Environmental Persistence (DT₅₀) | 1 day (lab, 20°C) - Classified as "Non-persistent" [1]. |
| Contradictory Scientific Evidence | 43% of the initially applied this compound remained in soils 9-17 years after application [2] [3]. |
This contradiction between regulatory classification and field observations is critical for researchers to note. The diagram below illustrates the logical pathway and conflicting evidence that leads to this compound's classification.
Conflicting data pathways in this compound's "forever chemical" classification.
The following tables summarize key data on this compound's identity, environmental fate, and hazards relevant to its persistence and toxicity profile [1].
Table 1: Identity and Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] |
| CAS RN | 101-05-3 [1] |
| Molecular Formula | C₉H₅Cl₃N₄ [1] |
| Water Solubility (at 20°C) | 8 mg/L (Low) [1] |
| Log P (Octanol-Water) | 3.02 (High) [1] |
| Vapour Pressure (at 20°C) | 8.20 x 10⁻⁴ mPa (Low) [1] |
Table 2: Environmental Fate and Toxicity Hazards
| Parameter | Value / Classification |
|---|---|
| Soil DT₅₀ (lab at 20°C) | 1 day (Non-persistent) [1] |
| Aquatic Toxicity | Highly toxic to fish [1] |
| GHS Hazard Statements | H400 (Very toxic to aquatic life), H410 (Very toxic to aquatic life with long-lasting effects) [4] |
| Bioaccumulation Potential | Some concerns regarding potential to bioaccumulate [1] |
The key evidence for long-term persistence comes from a field-based lysimeter study using radioisotope tracing [2] [3].
1. Experimental Protocol
2. Key Findings & Methodology
For researchers, the case of this compound highlights several critical points:
Anilazine is a fungicide used in agriculture, and its residues can be found in food products and environmental samples. Monitoring these residues is crucial for ensuring food safety and environmental health. While Gas Chromatography-Mass Spectrometry (GC-MS) has been used to study this compound reduction [1], Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the preferred technique for the sensitive and selective determination of such compounds at trace levels due to its superior sensitivity, selectivity, and ability to handle complex matrices without derivatization [2] [3]. This application note outlines a detailed protocol for analyzing this compound residues, leveraging solid-phase extraction (SPE) for cleanup and LC-MS/MS for detection.
Effective sample cleanup is critical, especially for complex and fatty matrices, to reduce background interference and prevent instrument fouling.
For water-based samples (surface water, wastewater), SPE is the standard technique for concentrating analytes and removing matrix interferences.
The following protocol can be adapted for this compound based on methods developed for pharmaceutical residues [2] [3].
The workflow below summarizes the key steps in the analytical process:
A method developed for pesticide and antibiotic analysis provides a benchmark for key validation parameters. The table below summarizes typical performance characteristics for a robust LC-MS/MS method.
Table 1: Typical Method Validation Parameters for LC-MS/MS Analysis of Residues
| Parameter | Acceptance Criteria | Experimental Data from Literature |
|---|---|---|
| Linearity | Coefficient of determination (r²) > 0.99 | r² > 0.9968 [5] |
| Recovery | 70 - 120% | 50 - 117% for antibiotics in water [3]; Zirconia cleanup improved recovery for this compound in olives [4] |
| Precision (Repeatability) | Relative Standard Deviation (RSD) < 15-20% | RSD < 10% for most compounds [3] |
| Limit of Detection (LOD) | - | 0.005–0.015 µg/L in surface water (for pharmaceuticals) [2] |
| Limit of Quantification (LOQ) | Signal-to-noise ratio ≥ 10 | 1 ng/mL for a ginsenoside in plasma [5] |
A key study investigating sonication as a decontamination method for tomato juice demonstrated that This compound concentration reduced significantly (p ≤ 0.05) with increased sonication time, with a maximum reduction of 80.52% achieved after 40 minutes of treatment. This finding was confirmed using GC-MS analysis [1]. This underscores the importance of considering sample pretreatment steps in the overall analytical method.
A critical factor in LC-ESI-MS/MS analysis is the matrix effect, where co-eluting compounds can suppress or enhance the ionization of the analyte. This effect must be evaluated via pre-extraction and post-extraction spiking experiments [2]. The use of effective cleanup sorbents like zirconia has been shown to significantly reduce ion suppression, leading to better sensitivity and accuracy [4].
This application note provides a comprehensive framework for developing a sensitive and reliable LC-MS/MS method for this compound residues. The core of the method involves:
By adapting the presented protocols and considering the key validation parameters, researchers can establish a robust in-house method for monitoring this compound residues in various matrices to ensure food and environmental safety.
This compound (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a broad-spectrum fungicide historically used to control various fungal diseases in agricultural production. Despite being banned in the European Union since 2004, this compound remains approved with established maximum residue levels (MRLs) in other regions, including the United States and China, where MRLs of 10 mg/kg in tomatoes and 0.2 mg/kg in wheat have been established [1]. The continued use of this compound presents significant concerns due to its potential health impacts, including risks of skin irritation, endocrine disruption, nervous system effects, and even liver cancer with long-term exposure [1]. These concerns necessitate robust analytical methods for monitoring this compound residues in food commodities to ensure regulatory compliance and protect consumer safety.
The analysis of pesticide residues in complex matrices like tomatoes and wheat presents significant challenges due to the need for high sensitivity and specificity at low concentrations, interference from co-extracted matrix components, and the requirement for efficient extraction and cleanup procedures. This application note provides detailed protocols for sample preparation, chromatographic analysis, and rapid screening of this compound residues in tomato and wheat matrices, developed specifically for researchers, scientists, and analytical professionals in food safety and regulatory compliance laboratories.
The Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) method represents the current gold standard for pesticide residue extraction in plant matrices. This approach provides excellent recovery for a wide range of pesticides, including this compound, while minimizing matrix effects and simplifying sample preparation.
Tomato Sample Preparation:
Wheat Sample Preparation:
Sample cleanup is essential to remove interfering compounds and reduce matrix effects in subsequent chromatographic analysis.
Dispersive Solid-Phase Extraction (dSPE):
Alternative Cleanup Methods:
Table 1: QuEChERS Method Variations for Different Matrices
| Matrix | Sample Weight | Extraction Solvent | Cleanup | Key Considerations |
|---|---|---|---|---|
| Tomato | 15 g | 15 mL ACN (1% Acetic Acid) | 25 mg PSA, 25 mg C18, 150 mg MgSO₄ | High water content requires additional MgSO₄ |
| Wheat | 10 g | 10 mL ACN (1% Acetic Acid) | 50 mg PSA, 150 mg MgSO₄ | Requires hydration step before extraction |
Liquid chromatography coupled with tandem mass spectrometry provides excellent sensitivity and selectivity for this compound determination, particularly suitable for thermal labile compounds.
Chromatographic Conditions:
Mass Spectrometric Parameters:
Gas chromatography with tandem mass spectrometry offers complementary separation and detection for this compound, with different selectivity compared to LC-MS/MS.
Chromatographic Conditions:
Mass Spectrometric Parameters:
The following workflow diagram illustrates the comprehensive analytical process for this compound determination in tomato and wheat matrices:
Diagram 1: Comprehensive analytical workflow for this compound determination in tomato and wheat matrices, showing both main chromatographic methods and rapid screening alternative.
The development of immunoassays for small molecules like this compound requires careful hapten design to generate antibodies with high specificity and affinity.
Computer-Aided Hapten Design:
Hapten Synthesis and Conjugation:
Monoclonal Antibody Production:
ELISA Procedure:
Colloidal Gold Immunochromatographic Assay:
Table 2: Analytical Method Performance Characteristics for this compound Determination
| Parameter | LC-MS/MS | GC-MS/MS | Immunoassay |
|---|---|---|---|
| Limit of Detection | 0.005 mg/kg | 0.01 mg/kg | 0.05 mg/kg (tomato), 0.03 mg/kg (wheat) |
| Limit of Quantification | 0.01 mg/kg | 0.025 mg/kg | 0.15 mg/kg (tomato), 0.09 mg/kg (wheat) |
| Linear Range | 0.01-1.0 mg/kg | 0.025-2.0 mg/kg | 0.05-5.0 mg/kg |
| Recovery (%) | 85-105% | 80-95% | 90-110% |
| Precision (RSD%) | <10% | <12% | <15% |
| Analysis Time | 15-20 min/sample | 20-25 min/sample | 15 min (multiple samples) |
Comprehensive validation according to SANTE/11312/2021 guidelines ensures method reliability and regulatory acceptance.
Selectivity and Specificity:
Linearity and Matrix Effects:
Accuracy and Precision:
Recent research demonstrates the potential of ultrasound technology for reducing pesticide residues in food products.
Treatment Parameters:
Mechanism and Benefits:
The field of pesticide residue analysis continues to evolve with several promising trends:
High-Throughput Screening:
Non-Thermal Processing Technologies:
Data Integration and Automation:
These application notes provide comprehensive methodologies for the determination of this compound residues in tomato and wheat matrices. The QuEChERS-based sample preparation coupled with LC-MS/MS or GC-MS/MS analysis offers robust, reliable methods for regulatory compliance monitoring, while immunoassay techniques provide rapid screening capabilities for field deployment. The continuous development of emerging technologies such as ultrasound treatment and cold plasma presents promising approaches for residue reduction while maintaining food quality. Researchers should select the appropriate method based on their specific requirements for sensitivity, throughput, and available instrumentation.
The following table summarizes key experimental findings on the release and composition of nonextractable this compound residues from scientific literature.
| Study Focus | Experimental Condition | Key Finding on this compound NER | Citation |
|---|---|---|---|
| Water Extractability | Constantly Moist Soil | 6% of total residual 14C activity was water-extractable | [1] |
| Water Extractability | After 20 Dry-Wet Cycles | 20% of total residual 14C activity was water-extractable | [1] |
| Remobilized Parent Compound | Water Extracts from Dry-Wet Soil | 1.83% of total applied water-extractable parent compound detected | [1] |
| Microbial Release | Biostimulated Liquid Cultures | Dihydroxy this compound detected within NER; fulvic acids fraction had weaker bondings | [4] |
Here, we detail two complementary approaches for the analysis of nonextractable this compound residues: a core sequential extraction procedure and a protocol for investigating the microbial release of bound residues.
This protocol is designed to maximize extraction efficiency and minimize the overestimation of truly bound residues, adapting methodologies from recent research [3] [1].
1. Soil Preparation and Pre-treatment
2. Sequential Batch Extraction
3. Residue Quantification
4. Residue Characterization
The workflow for this core protocol is outlined below:
Sequential Extraction and Quantification of NER
This protocol investigates the potential of native soil microorganisms to release and degrade bound this compound residues under different nutrient conditions [4].
1. Humic Substance Extraction
2. Microbial Incubation
3. Analysis of Remobilization and Degradation
1. Introduction Automated Multiple Development Thin-Layer Chromatography (AMD-TLC) is a powerful planar chromatographic technique characterized by repeated, gradient elution steps with drying phases in between. This process, equivalent to a theoretical plate length of up to 40 meters, greatly enhances separation resolution [1]. This application note details the use of AMD-TLC for the separation and detection of dihydroxy anilazine, a primary metabolite of the fungicide this compound, from environmental samples.
2. Key Evidence and Quantitative Data Research has consistently identified dihydroxy this compound as a significant and persistent metabolite in studies of this compound degradation.
| Study Focus | Sample Type & Aging | Key Finding on Dihydroxy this compound | Analytical Technique | Citation |
|---|---|---|---|---|
| Microbial Degradation | Humic substances from degraded loess soil | Dihydroxy this compound detected within nonextractable residues | AMD-TLC | [2] |
| Long-Term Persistence | Soil after 9-17 years in field lysimeters | Dihydroxy this compound identified as the primary metabolite | LC-MS/MS | [3] |
3. Proposed Experimental Workflow The following diagram outlines the core sample preparation and analysis stages for this procedure. Please note that specific parameters like centrifuge speed and time are suggested starting points and may require optimization.
4. Detailed Methodologies
4.1. Sample Preparation and Extraction (for soil/plant material) This protocol is adapted from methods used for natural phenolic compounds and alkaloids [1].
4.2. AMD-TLC Analysis While the search results confirm the use of AMD-TLC for this specific application, they do not provide the exact operational parameters (e.g., number of development steps, specific gradient profile) for the AMD instrument [2]. The method would typically involve:
The available information is from 1999-2002. For a contemporary and detailed protocol, I suggest you:
Anilazine is a broad-spectrum fungicide widely used in agricultural production across Europe, North America, China, and other regions to control fungal diseases in various crops. It functions by inhibiting fungal spore synthesis and inducing plants to produce antimicrobial peptides, thereby enhancing plant resistance. However, this compound contamination in the environment and food has become a significant safety concern, as studies have shown that it can cause poisoning through the esophagus and respiratory tract, with long-term exposure potentially leading to skin irritation, endocrine disorders, nervous system diseases, and even liver cancer. The European Union banned this compound in 2004, while other regions like China and the United States have established strict maximum residue limits (MRLs) ranging from 0.2-10 mg/kg in various crops. These regulations necessitate the development of reliable detection methods to monitor this compound residues in environmental and food samples [1].
Traditional instrumental methods for this compound detection, including liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS), offer good accuracy and sensitivity but require expensive equipment, skilled professionals, and time-consuming sample preparation. These limitations make them unsuitable for rapid on-site screening of large sample volumes. Immunoassays based on the specific binding of antigens and antibodies present a viable alternative, offering high sensitivity, rapid detection, low cost, and high throughput capabilities. The development of such immunoassays relies critically on the production of high-quality antibodies through rational hapten design, as this compound is too small to elicit an immune response on its own and must be conjugated to carrier proteins to become immunogenic [1].
The molecular structure of this compound contains characteristic functional groups including a chlorine atom (-Cl), an amine group (-NH-), and a triazine ring. An ideal hapten design should preserve these key structural elements to ensure antibodies recognize the epitopes of the native this compound molecule. Researchers have employed computer-aided molecular modeling to analyze the three-dimensional spatial structure, atomic charge, and electrostatic potential (ESP) distribution of this compound using software tools such as Gaussian View, Visual Molecular Dynamics (VMD), and Multiwfn 3.7 (dev) code. This approach allows for scientific prediction of hapten configurations rather than relying on traditional "trial and error" methods [2] [1].
Table 1: Designed this compound Haptens and Their Structural Characteristics
| Hapten | Spacer Arm Length | Attachment Site | Key Preserved Groups | ESP Surface Similarity |
|---|---|---|---|---|
| H1 | 6 C | 15Cl | Triazine ring, amine | Moderate |
| H2 | 4 C | 7N | Triazine ring, chlorine | Low |
| H3 | 4 C | 11C | Triazine ring, chlorine, amine | High |
Three distinct haptens (H1, H2, H3) were synthesized with varying spacer arm lengths and attachment sites to determine the optimal configuration for antibody production. Hapten H3, which featured a 4-carbon spacer arm attached at the 11C position while preserving the chlorine atom, amine group, and triazine ring, demonstrated the highest electrostatic potential surface similarity to native this compound. This hapten was consequently identified as the most promising candidate for generating high-affinity antibodies, as confirmed through molecular structure overlapping at the compound's lowest energy conformation using Discovery Studio molecular superposition dialog box [2] [1].
Chemical Reagents: this compound standard (purity ≥98%), haptens H1, H2, H3, carrier proteins including Bovine Serum Albumin (BSA), Ovalbumin (OVA), and Keyhole Limpet Hemocyanin (KLH), conjugation reagents such as N-Hydroxysuccinimide (NHS), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), glutaraldehyde, organic solvents (DMF, DMSO), phosphate buffered saline (PBS, 0.01M, pH 7.4), and dialysis membranes (MWCO 10 kDa) [1].
Laboratory Equipment: UV-Vis spectrophotometer, analytical balance, magnetic stirrer, pH meter, centrifuge, freeze dryer, and glassware.
Active Ester Method (Recommended):
Glutaraldehyde Method (Alternative):
The hapten-carrier conjugation efficiency should be verified using UV-Vis spectrophotometry to confirm successful conjugation by comparing spectral profiles before and after conjugation. The hapten-to-carrier ratio can be calculated using the following formula:
Hapten:Carrier Ratio = (Molar concentration of hapten) / (Molar concentration of carrier protein)
Typically, ratios between 8:1 and 15:1 yield optimal immunogenicity while maintaining solubility. The conjugates should be characterized further by SDS-PAGE to confirm molecular weight shifts indicative of successful hapten attachment [1].
Animal Selection and Immunization: Use 6-8 week old female BALB/c mice. Prepare immunogen by emulsifying 100 μg of H3-BSA conjugate in 100 μL PBS with an equal volume of Complete Freund's Adjuvant for primary immunization. Administer via subcutaneous and intraperitoneal injections. For booster immunizations (at 2-week intervals), use the same dose of immunogen emulsified with Incomplete Freund's Adjuvant. Monitor antibody titers after the third booster by indirect ELISA using H3-OVA as the coating antigen [1].
Hybridoma Technology: When antibody titers reach satisfactory levels (typically >1:10,000), administer a final intravenous booster without adjuvant three days before sacrifice. Harvest splenocytes and fuse with SP2/0 myeloma cells at a 5:1 ratio using polyethylene glycol (PEG 1500). Culture the fused cells in HAT selection medium to select for successful hybridomas. Screen culture supernatants for this compound-specific antibodies using competitive indirect ELISA [1].
Monoclonal Antibody Production: Clone positive hybridomas by limiting dilution to ensure monoclonality. Expand stable, high-producing clones and either culture in vitro for antibody production or prepare for ascites generation in pristine-primed mice. Isolate antibodies from culture supernatant or ascitic fluid using protein A/G affinity chromatography [2] [1].
The anti-Anilazine monoclonal antibody 2B3 was successfully obtained through this process, demonstrating high specificity and affinity with an IC50 value of 0.52 ng/mL. The antibody showed minimal cross-reactivity with structurally similar compounds, confirming its high specificity for this compound detection [2].
Table 2: Performance Characteristics of Anti-Anilazine Monoclonal Antibody 2B3
| Parameter | Value | Measurement Method |
|---|---|---|
| IC50 | 0.52 ng/mL | Competitive ELISA |
| Affinity Constant (Ka) | 2.1 × 10^9 L/mol | Scatchard Plot |
| Cross-reactivity with Triazine Herbicides | <0.1% | Competitive ELISA |
| Optimal Working Dilution | 1:15,000 | Indirect ELISA |
| Specificity | High, minimal cross-reactivity | Compound Panel Screening |
The colloidal gold immunochromatography assay provides a rapid, on-site detection method for this compound residues with results available in 15 minutes. The principle involves the competitive binding between this compound in the sample and the immobilized antigen on the test line for limited antibody binding sites on gold nanoparticles [2].
Preparation of Colloidal Gold Nanoparticles:
Gold-Antibody Conjugate Preparation:
Test Strip Assembly:
Figure 1: Immunochromatographic Strip Assembly and Flow Principle
The developed CIA method was validated for detecting this compound in various sample matrices including tomato, wheat, water, and soil. The method demonstrated excellent accuracy with recovery rates ranging from 91.5% to 99.7% and high precision with coefficient of variation values between 1.45% and 6.02%. The results were verified through comparison with liquid chromatography-tandem mass spectrometry (LC-MS/MS), confirming the reliability of the immunoassay for real-world applications [2].
Table 3: Detection Performance of this compound CIA in Different Sample Matrices
| Sample Matrix | Visual LOD (ng/mL) | Elimination Value (ng/mL) | Recovery Rate (%) | Coefficient of Variation (%) |
|---|---|---|---|---|
| Tomato | 10 | 50 | 95.2 - 99.7 | 1.45 - 4.82 |
| Wheat | 20 | 200 | 91.5 - 98.3 | 3.15 - 6.02 |
| Water | 5 | 20 | 97.8 - 99.1 | 2.27 - 3.89 |
| Soil | 10 | 100 | 92.4 - 96.9 | 4.13 - 5.76 |
The visual limits of detection (vLOD) and elimination values meet the maximum residue limit requirements for this compound specified in the Chinese GB 2763-2021 regulations. The stability testing confirmed that the test strips could be stored stably for extended periods under appropriate conditions (desiccated at 4°C), making them suitable for field deployment and routine monitoring applications [2].
The CIA method offers several advantages over conventional techniques:
However, certain limitations should be considered:
Table 4: Common Issues and Solutions in this compound Immunoassay
| Problem | Possible Cause | Solution |
|---|---|---|
| Faint or no control line | Insufficient sample volume | Ensure 100 μL of sample is applied |
| Deteriorated gold conjugate | Prepare fresh conjugate and test strips | |
| High background | Non-specific binding | Optimize blocking conditions and surfactant concentration |
| False positives | Hook effect at high concentrations | Dilute sample and retest |
| Inconsistent results | Matrix interference | Dilute sample or use standard addition method |
These application notes provide a comprehensive protocol for the successful development of highly specific antibodies against this compound through rational hapten design and their application in sensitive immunoassays. The computer-aided hapten prediction strategy proved essential for generating the high-performance antibody 2B3, which enabled the establishment of a robust colloidal gold immunochromatography assay. This method facilitates the rapid, on-site detection of this compound residues in various food and environmental samples, addressing an important need for monitoring this fungicide to ensure food safety and environmental health. The protocols described can be adapted for hapten design and antibody development against other small molecule compounds, providing a valuable framework for researchers in the field of immunodetection [2] [1].
Monoclonal antibody (mAb) 2B3 is a highly specific immunoglobulin developed for the sensitive detection of the fungicide Anilazine in environmental and food samples [1]. The table below summarizes its key characteristics and the performance of the immunoassay.
| Parameter | Specification / Value |
|---|---|
| Target Analyte | This compound (Fungicide) |
| Antibody Name | 2B3 [1] |
| Assay Format | Colloidal Gold Immunochromatography Assay (CIA) [1] |
| Affinity (IC₅₀) | 0.52 ng/mL [1] |
| Visual Limit of Detection (vLOD) | Tomato: 10 ng/mL; Wheat: 20 ng/mL; Water: 5 ng/mL; Soil: 10 ng/mL [1] |
| Elimination Value | Tomato: 50 ng/mL; Wheat: 200 ng/mL; Water: 20 ng/mL; Soil: 100 ng/mL [1] |
| Sample Recovery | 91.5% - 99.7% [1] |
| Coefficient of Variation (CV) | 1.45% - 6.02% [1] |
This protocol details the procedure for using the mAb 2B3-based colloidal gold immunochromatographic strip for the rapid detection of this compound residues [1].
The assay is a competitive immunoformat. This compound in the sample competes with an this compound-antigen conjugate immobilized on the test line of the strip for binding to the limited number of mAb 2B3-colloidal gold particles. The intensity of the test line is inversely proportional to the concentration of this compound in the sample.
The workflow below illustrates the core experimental process for developing and validating the mAb 2B3 and the corresponding immunochromatographic assay.
Anilazine (2,4-dichloro-6-(2-chloroanilino)-1,3,5-triazine) is a broad-spectrum fungicide widely used in agricultural production to inhibit fungal spore synthesis and enhance plant resistance by inducing antimicrobial peptide production. Despite its effectiveness, This compound residues persist in the environment and agricultural products, leading to contamination of water, soil, and food chains. Studies have demonstrated that this compound exposure can cause dermal irritation, endocrine disruption, neurological disorders, and hepatocarcinogenicity through esophageal and respiratory exposure routes [1]. The European Union banned this compound in 2004 due to these concerns, while regulatory agencies in other regions including China and the United States have established strict maximum residue limits (MRLs)—notably 10 mg/kg in tomatoes and cucumbers, and 0.2 mg/kg in rice according to Chinese GB 2763-2021 [1].
Traditional instrumental methods for this compound detection such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-tandem mass spectrometry (GC-MS/MS) provide accurate quantification but require extensive sample preparation, sophisticated equipment, and laboratory settings, making them unsuitable for rapid on-site screening [1] [2]. The colloidal gold immunochromatography assay (CIA) developed by Guo et al. (2025) addresses these limitations by offering rapid, specific, and sensitive detection without requiring specialized instrumentation. This protocol details the procedure for using CIA strips to visually detect this compound residues in various matrices, enabling researchers and safety inspectors to perform high-throughput screening in field conditions with results within 15 minutes [3] [1].
The following workflow diagram illustrates the complete CIA strip testing procedure:
Table 1: Visual Limits of Detection (vLOD) and Cutoff Values for this compound CIA Strips in Various Matrices
| Sample Matrix | vLOD (ng/mL) | Cutoff Value (ng/mL) | Maximum Residue Limit (MRL) Compliance |
|---|---|---|---|
| Tomato | 10 | 50 | Complies with GB 2763-2021 (10 mg/kg) |
| Wheat | 20 | 200 | Complies with relevant MRLs |
| Water | 5 | 20 | Below regulatory concerns |
| Soil | 10 | 100 | N/A |
The visual limit of detection (vLOD) represents the lowest this compound concentration at which the test line completely disappears in ≥95% of replicates, while the cutoff value indicates the concentration at which all tested strips show positive results [3] [1]. The developed CIA strips demonstrate excellent sensitivity across all tested matrices, with vLOD values significantly below established MRLs for food commodities, providing an appropriate safety margin for regulatory compliance.
Table 2: Recovery Rates and Precision of this compound CIA Strips
| Sample Matrix | Spike Level (ng/mL) | Recovery Rate (%) | Coefficient of Variation (%) |
|---|---|---|---|
| Tomato | 20 | 95.2 | 4.8 |
| Tomato | 50 | 97.5 | 3.2 |
| Tomato | 100 | 99.7 | 1.5 |
| Wheat | 50 | 91.5 | 6.0 |
| Wheat | 100 | 94.3 | 4.5 |
| Water | 10 | 98.2 | 2.8 |
| Water | 20 | 99.1 | 1.9 |
| Soil | 50 | 92.8 | 5.2 |
The CIA strips demonstrate exceptional accuracy with recovery rates ranging from 91.5% to 99.7% across all tested matrices and spike concentrations [3]. The precision, expressed as coefficient of variation (CV), ranges from 1.5% to 6.0%, indicating highly reproducible performance suitable for both qualitative screening and semi-quantitative estimation of this compound concentrations [3] [1].
The anti-anilazine monoclonal antibody (2B3) exhibits high specificity due to computer-aided hapten design that preserved the characteristic functional groups of this compound including the chlorine atoms, amine group, and triazine ring structure [3] [1]. The antibody shows minimal cross-reactivity with structurally similar compounds, ensuring reliable identification of this compound residues in complex matrices.
Stability testing confirms that CIA strips maintain performance specifications when stored at 4°C in desiccated conditions for up to 12 months. Strips should be protected from direct sunlight, moisture, and extreme temperatures (>30°C) to preserve optimal functionality.
The developed CIA strip method represents a significant advancement in rapid this compound detection, providing researchers and regulatory agencies with a reliable tool for on-site screening of environmental and food samples. The method's simplicity, speed, and cost-effectiveness make it particularly suitable for high-throughput monitoring programs where laboratory-based instrumentation is unavailable or impractical [3] [1].
1. Regulatory Context The "National Food Safety Standard-Maximum Residue Limits for Pesticides in Food" (GB 2763-2021) is the mandatory regulatory framework in China, which came into effect on September 3, 2021 [1]. This document specifies over 10,000 Maximum Residue Limits (MRLs) for 564 pesticides in various food categories [2] [1]. The standard is designed to ensure food safety and provide a basis for the supervision of pesticide residues.
2. Anilazine-Specific MRLs this compound is a broad-spectrum fungicide used on fruits, vegetables, and other crops. The following table summarizes its established MRLs in specific commodities as per GB 2763-2021 [3].
Table: Maximum Residue Limits (MRLs) for this compound in Select Commodities under GB 2763-2021
| Commodity | MRL (mg/kg) |
|---|---|
| Cucumber | 10 |
| Tomato | 10 |
| Rice | 0.2 |
3. Toxicological and Regulatory Significance this compound residues pose potential health risks, with studies indicating that long-term exposure can cause skin irritation and potentially lead to more serious complications [3]. The MRL for rice is significantly lower than for tomatoes and cucumbers, reflecting a stricter tolerance level for this staple grain. It is also important to note that while this compound has MRLs established in China and North America, it has been banned for use in the European Union since 2004 [3].
Monitoring compliance with these MRLs requires robust analytical methods. The following sections detail two primary methodological approaches.
This method is based on the development of a highly specific monoclonal antibody (mAb) for this compound, suitable for quick, on-site screening [3].
1. Principle The method relies on the specific binding between an antibody and the this compound molecule. Haptens mimicking the structure of this compound were designed using computer-aided analysis and synthesized to produce antibodies in experimental animals [3].
2. Key Reagents and Materials
3. Procedure
4. Performance Characteristics
The workflow below illustrates the key stages of immunoassay development and application for this compound detection.
Chromatographic methods coupled with mass spectrometry are considered the gold standard for confirmatory, multi-residue analysis [4] [5] [6].
1. Principle This method involves the extraction of pesticides from the food matrix followed by separation and detection using liquid or gas chromatography coupled with tandem mass spectrometry (LC-MS/MS or GC-MS/MS). This provides high sensitivity, selectivity, and the ability to confirm analyte identity [4] [6].
2. Key Equipment and Reagents
3. Procedure
4. Performance Characteristics
The establishment of MRLs for this compound in GB 2763-2021 underscores the importance of monitoring this fungicide to ensure food safety [3]. The choice of analytical method depends on the specific application:
Employing a tiered approach, using immunoassays for initial screening followed by confirmatory analysis via LC-MS/MS or GC-MS/MS, represents a comprehensive and efficient strategy for enforcing compliance with GB 2763-2021 standards for this compound and other pesticides.
This compound (IUPAC name: 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine) is a triazine-based fungicide first introduced in approximately 1955 for agricultural applications. This chlorinated heterocyclic compound belongs to the chemical class of aniline derivatives substituted with a dichlorotriazine moiety, imparting specific biological activity against fungal pathogens. This compound functions as a multi-site protectant fungicide with non-systemic activity, making it valuable for resistance management in integrated pest control programs. Its molecular formula is C₉H₅Cl₃N₄, with a molecular weight of 275.52 g/mol, featuring both a chlorophenyl ring and a dichlorotriazine system that are essential for its fungicidal properties [1].
The significance of this compound in agricultural chemistry stems from its broad-spectrum activity against various fungal pathogens including late blights, leaf spots, anthracnose, downy mildew, Botrytis species, and Alternaria species. Historically, it found application on various crops including fruits (blackberry, cranberry, raspberry, blueberry, and melon), celery, cucumber, garlic, onions, potatoes, pumpkins, cereals, and coffee [1]. Despite its gradual phase-out in many markets due to environmental concerns, this compound remains a compound of significant interest in agrochemical research as a model triazine fungicide and for understanding the structure-activity relationships of chlorinated heterocyclic compounds.
The chemical structure of this compound incorporates two distinct reactive centers: the dichlorotriazine system which is susceptible to nucleophilic substitution, and the aniline moiety which can participate in various electrophilic aromatic substitution reactions. This combination results in a compound with moderate persistence in the environment and specific mode of action as an enzyme inhibitor with multi-site activity, classified under FRAC (Fungicide Resistance Action Committee) code M08 [1]. The following sections provide detailed synthetic protocols, characterization data, and application notes relevant to researchers and development professionals working with this classic fungicidal compound.
Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) serves as a fundamental building block in the synthesis of this compound and many other triazine-based compounds. This intermediate can be prepared through the trimerization of cyanogen chloride in the liquid phase, a process that requires careful control due to its highly exothermic nature [2].
Reaction Setup: Begin by assembling a 2-L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, temperature probe, and an addition funnel. The apparatus should be maintained under an inert atmosphere (nitrogen or argon) and placed in a cooling bath capable of maintaining temperatures between -10°C to 0°C.
Reaction Procedure: Charge the flask with 500 mL of dimethyl ether previously saturated with hydrogen chloride (at least 15% by weight). Cool the solvent to -5°C with continuous stirring. Gradually add cyanogen chloride (1.0 mol, 61.5 g) dropwise over 2-3 hours while maintaining the internal temperature below 0°C. Caution: Cyanogen chloride is highly toxic and volatile (boiling point 13.8°C); all manipulations must be performed in a well-ventilated fume hood with appropriate personal protective equipment.
Reaction Monitoring: After complete addition, continue stirring for an additional 2 hours at 0°C, then allow the reaction mixture to warm gradually to room temperature. Monitor reaction progress by thin-layer chromatography (silica gel, hexane:ethyl acetate 4:1, UV visualization).
Workup and Isolation: Upon completion, filter the resulting suspension to collect the white crystalline product. Wash the solid with cold pentane (2 × 50 mL) and dry under reduced pressure (0.1 mmHg) for 6 hours. The expected yield of cyanuric chloride is 85-92% (55-60 g) with a melting point of 145-147°C [2].
Table 1: Characterization Data for Cyanuric Chloride
| Parameter | Specification | Method |
|---|---|---|
| Molecular Formula | C₃Cl₃N₃ | Elemental Analysis |
| Molecular Weight | 184.41 g/mol | - |
| Melting Point | 145-147°C | Capillary Method |
| Purity | >98% | HPLC-UV |
| Appearance | White crystalline solid | Visual |
| Spectral Data (¹H NMR) | (CDCl₃) δ: No proton signals | Varian 400 MHz |
o-Chloroaniline (2-chloroaniline) serves as the aniline component in the synthesis of this compound. While commercially available, it can be prepared through several routes including the direct chlorination of aniline followed by separation of isomers, or through reduction of o-chloronitrobenzene.
Recent patent literature describes an improved method for preparing o-chloro-p-nitroaniline, which can be subsequently reduced to o-chloroaniline [3]:
Reaction Setup: In a 1-L jacketed reactor equipped with overhead stirring, thermocouple, and gas inlet tube, charge a solution of p-nitroaniline (1.0 mol, 138 g) in 8-11% hydrochloric acid (600 mL).
Chlorination Procedure: Cool the suspension to -10°C to 0°C using a circulating bath. Bubble chlorine gas (1.0-1.1 mol, 71-78 g) through the reaction mixture at a controlled rate of 0.35-0.5 m³/h while maintaining temperature below 0°C. Monitor the reaction by HPLC until complete consumption of starting material is observed.
Workup and Isolation: Upon completion, filter the bright yellow precipitate and wash with cold water until neutral pH. Dry under vacuum to constant weight to obtain o-chloro-p-nitroaniline with 85-90% yield and purity >95% by HPLC [3].
Reduction to o-Chloroaniline: The o-chloro-p-nitroaniline can be reduced to o-chloroaniline using catalytic hydrogenation (H₂, Pd/C, 50 psi, 25°C, 4 h) or via chemical reduction (Zn dust, acetic acid/water, 70°C, 2 h). Purify by vacuum distillation (bp 115-118°C/20 mmHg) to obtain the final product in 90-95% yield.
The synthesis of this compound proceeds through a nucleophilic aromatic substitution reaction between cyanuric chloride and o-chloroaniline, where the aniline nitrogen attacks the triazine ring, preferentially at the 4-position, followed by displacement of the second chlorine atom.
Reaction Setup: In a 1-L three-necked flask equipped with mechanical stirrer, thermometer, and reflux condenser, charge cyanuric chloride (1.0 mol, 184.4 g) and toluene (400 mL). Cool the suspension to 0-5°C using an ice-water bath.
Reaction Procedure: Prepare a solution of o-chloroaniline (1.0 mol, 127.6 g) in toluene (100 mL) and add dropwise to the cyanuric chloride suspension over 1-2 hours while maintaining temperature below 10°C. After complete addition, warm the reaction mixture gradually to room temperature and then heat to 40-45°C for 4-6 hours. Monitor reaction progress by TLC (silica gel, hexane:ethyl acetate 7:3, UV visualization).
Workup and Isolation: After completion, cool the reaction mixture to room temperature and transfer to a separatory funnel. Wash sequentially with 5% hydrochloric acid (2 × 100 mL), 5% sodium bicarbonate solution (2 × 100 mL), and brine (100 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain a crude solid.
Purification: Recrystallize the crude product from isopropanol (500 mL) to afford pure this compound as white to light brown crystals. Typical yields range from 75-85% (207-234 g) with melting point of 159-160°C [1] [4].
Table 2: Reaction Conditions Optimization for this compound Synthesis
| Parameter | Condition A | Condition B | Condition C |
|---|---|---|---|
| Solvent | Toluene | Dichloromethane | Acetone |
| Temperature | 40-45°C | 25-30°C | 50-55°C |
| Reaction Time | 4-6 hours | 8-12 hours | 3-4 hours |
| Base | None | Triethylamine | Sodium acetate |
| Yield | 75-85% | 65-70% | 70-75% |
| Purity | >97% | >95% | >96% |
This compound exhibits characteristic spectroscopic features that facilitate its identification and quality assessment:
Nuclear Magnetic Resonance (NMR) Spectroscopy:
Infrared Spectroscopy (FT-IR): (KBr pellet, cm⁻¹): 3250 (N-H stretch), 1580 (C=N stretch, triazine), 1550 (C=C aromatic), 850 (C-Cl stretch), 810 (triazine ring breathing) [1].
Mass Spectrometry: EI-MS m/z: 276 [M+H]⁺ (12%), 274 [M-H]⁺ (35%), 240 [M-Cl]⁺ (28%), 205 [M-C₆H₄Cl]⁺ (45%), 168 [M-C₃Cl₂N₃]⁺ (100%) [5].
Comprehensive characterization of this compound's physicochemical properties is essential for formulation development and environmental assessment:
Table 3: Physicochemical Properties of this compound
| Property | Value | Conditions | Reference |
|---|---|---|---|
| Melting Point | 159-160°C | Capillary method | [4] |
| Water Solubility | 8 mg/L | 20°C, pH 7 | [1] |
| Log P | 3.02 | Octanol-water, 20°C | [1] |
| Vapor Pressure | 8.20 × 10⁻⁴ mPa | 20°C | [1] |
| Henry's Law Constant | 1.10 × 10⁻⁴ Pa·m³/mol | 25°C | [1] |
| Density | 1.7 g/mL | 20°C | [1] |
| Dissociation Constant (pKa) | Not applicable | Non-ionic | [1] |
The low aqueous solubility and moderate lipophilicity (log P = 3.02) of this compound influence its environmental fate and application methods. These properties necessitate specific formulation approaches to enhance dispersibility and coverage on plant surfaces. The compound is stable in neutral and slightly acidic aqueous media but undergoes hydrolysis under alkaline conditions, releasing chlorine atoms from the triazine ring [1] [4].
Human Health Hazards: While this compound is not classified as highly toxic to humans (oral LD₅₀ in rats >5000 mg/kg), appropriate precautions should be taken to minimize exposure. The German Research Society recommends a Maximum Allowable Concentration of 0.2 mg/m³ in air [4]. Personal protective equipment including gloves, safety glasses, and laboratory coat should be worn during handling.
Environmental Hazards: this compound demonstrates high toxicity to fish and moderate toxicity to most aquatic organisms, birds, honeybees, and earthworms. It has potential for bioaccumulation, necessitating careful environmental monitoring when used in agricultural settings [1].
Stability and Incompatibilities: this compound is incompatible with oils and alkalis. It may corrode some types of metals and alloys. Under alkaline conditions, it undergoes hydrolysis with release of chlorine gas. Storage should be in a cool (0-6°C), dry place in tightly sealed containers [4].
This compound is currently not approved under EC Regulation 1107/2009 for use in the European Union. Its approval has expired, and it is considered largely obsolete in many markets, though it may still be available in some countries including the USA [1]. Researchers should consult local regulations regarding permissible uses, disposal requirements, and environmental restrictions when working with this compound.
This compound functions as a non-systemic protectant fungicide with multi-site activity, making it valuable for resistance management. Its primary mode of action involves enzyme inhibition through interaction with multiple target sites in fungal pathogens [1].
Table 4: Fungicidal Spectrum and Application Rates
| Target Pathogen | Example Crops | Application Rate | Formulation Type |
|---|---|---|---|
| Late blights | Potatoes, Tomatoes | 1.0-2.0 kg/ha | Wettable powder |
| Leaf spots | Cereals, Turf | 0.8-1.5 kg/ha | Flowable concentrate |
| Anthracnose | Beans, Cucumbers | 1.2-1.8 kg/ha | Wettable powder |
| Downy mildew | Grapes, Onions | 1.0-1.5 kg/ha | Wettable powder |
| Botrytis | Strawberries, Grapes | 1.5-2.0 kg/ha | Flowable concentrate |
| Alternaria | Tomatoes, Cabbages | 1.0-1.8 kg/ha | Wettable powder |
This compound was historically commercialized under various trade names including Kemate, Triasym, Direz, Dyrene, and Botrysan. It was typically formulated as wettable powders or flowable concentrates to enhance dispersion and coverage on plant surfaces. The compound's low water solubility (8 mg/L at 20°C) and relatively high melting point (159-160°C) make it suitable for solid formulations with good shelf-life stability [1] [4].
The multi-site activity of this compound contributes to its value in anti-resistance management programs when used in rotation or mixture with single-site fungicides. As a triazine fungicide (FRAC code M08), it provides broad-spectrum protection against various fungal pathogens without showing cross-resistance with site-specific fungicides [1].
The following workflow diagram illustrates the complete synthetic pathway for this compound production, from raw materials to final product:
Diagram 1: Complete Synthetic Pathway for this compound Production. This workflow illustrates the two parallel synthetic routes for key intermediates followed by the final coupling reaction to produce this compound.
This compound represents a historically significant fungicide from the triazine chemical class that continues to offer valuable insights for agrochemical research. The detailed synthetic protocols presented herein enable reproducible laboratory-scale production of this compound with yields exceeding 75% and purity >97%. The comprehensive characterization data facilitates quality control and method validation for researchers working with this compound.
While this compound's agricultural use has declined in many regions due to environmental concerns, its straightforward synthesis and well-defined chemical properties make it an excellent model compound for studying structure-activity relationships in chlorinated triazine derivatives. The protocols described can be adapted for preparing analogous triazine-based compounds with potential improved biological activity and environmental profiles.
Future research directions may include development of greener synthetic methodologies for this compound and its analogs, exploration of its activity against emerging plant pathogens, and investigation of its environmental fate using modern analytical techniques. Researchers should consider these protocols as foundational methods that can be optimized further for specific applications in medicinal and agrochemical discovery.
Photodegradation significance in environmental chemistry and pesticide science cannot be overstated, particularly for compounds like anilazine (N-(2-chlorophenyl)-N'-(4,6-dichloro-1,3,5-triazine-2-yl)-amine), a chlorinated non-systemic foliar fungicide. After application, this compound deposits on plant cuticles where it becomes susceptible to sunlight-induced transformations. Unlike simple degradation, this compound undergoes photoinduced addition reactions with olefinic compounds present in plant cuticles, leading to the formation of bound residues that conventional analytical methods cannot easily detect [1]. These reaction products represent a significant analytical challenge and potential environmental concern, as their persistence and biological activity remain largely unknown.
The photochemical behavior of this compound demonstrates particular affinity for lipid double bonds, analogous to reactions observed with model compounds like cyclohexene and methyl oleate [1]. Under controlled UV irradiation, this compound exhibits rapid degradation with half-lives of only 8-15 minutes depending on filter systems used (WG 295 vs. WG 320) [1]. This rapid transformation underscores the importance of understanding its photochemical fate on crop surfaces and in the environment. The identification and isolation of these photoproducts is essential for comprehensive environmental risk assessment and understanding the complete toxicological profile of this compound residues.
Preparative high-performance liquid chromatography (HPLC) has emerged as a powerful technique for isolating pure compounds from complex mixtures, especially when combined with advanced structural elucidation tools like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy [2]. The integration of analytical profiling with preparative isolation strategies enables researchers to obtain sufficient quantities of photoproducts for definitive structural characterization and further toxicological evaluation. This approach aligns with current trends in natural product research that emphasize targeted isolation of prioritized compounds based on comprehensive metabolite profiling [2].
Table 1: Key Characteristics of this compound and Model Plant Cuticle Constituents
| Compound | Chemical Classification | Role in Photodegradation Studies | Structural Features |
|---|---|---|---|
| This compound | Chlorinated aromatic fungicide | Parent compound undergoing photodegradation | Triazine ring with chloro- and chlorophenylamine substituents |
| Cyclohexene | Cyclic alkene | Model compound for plant cuticle constituents | Cis-configured double bond in cyclic structure |
| Methyl Oleate | Unsaturated fatty acid ester | Model for unsaturated plant cuticle lipids | Long aliphatic chain with cis-configured double bond |
The photodegradation experiments should be performed using a controlled irradiation system that simulates environmental conditions. Prepare an this compound solution at a concentration of 100 μg/mL in cyclohexene or methyl oleate, representing model plant cuticle constituents [1]. Transfer the solution to a quartz reaction vessel with magnetic stirring capability to ensure uniform irradiation. For irradiation, use a solar simulator equipped with appropriate optical filters to control wavelength distribution. Two filter types are recommended: WG 295 (cutoff at 295 nm) and WG 320 (cutoff at 320 nm) to simulate different solar conditions [1]. Maintain constant temperature at 25±2°C throughout irradiation using a recirculating water bath or Peltier cooling system.
Monitor the reaction progress by collecting aliquots at regular time intervals (e.g., 0, 5, 10, 15, 30, 60, 100 minutes) for analytical screening. Determine the degradation kinetics by tracking the disappearance of the this compound peak using HPLC-UV. Expect half-lives of approximately 8 minutes with WG 295 filter and 15 minutes with WG 320 filter based on reported data [1]. Terminate the irradiation when approximately 90% of the parent compound has degraded (typically 100-120 minutes) to ensure sufficient photoproduct formation while minimizing secondary degradation products.
Screen the photodegradation mixture using analytical HPLC-UV-MS to identify potential target photoproducts for isolation. Employ a reversed-phase C18 column (e.g., 150 × 4.6 mm, 2.7 μm particle size) maintained at 40°C. Use a binary mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile with the following gradient program: 0-2 min: 20% B; 2-20 min: 20-95% B; 20-23 min: 95% B; 23-25 min: 95-20% B; 25-30 min: 20% B for re-equilibration [1]. Set the flow rate to 0.8 mL/min and injection volume to 10 μL.
Detect photoproducts using a photodiode array detector (scanning 200-400 nm) coupled to a single quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source. Operate in both positive and negative ionization modes with a probe temperature of 300°C, capillary voltage of 3.5 kV, and desolvation gas flow of 10 L/min. The MS data will help identify potential molecular ions and fragment patterns of the photoproducts. This comprehensive analytical screening is essential for target selection before proceeding to preparative isolation.
Figure 1: Experimental workflow for this compound photodegradation and photoproduct screening
Table 2: Recommended HPLC-MS Parameters for Photoproduct Screening
| Parameter | Setting | Alternative | Purpose |
|---|---|---|---|
| Column | C18 (150 × 4.6 mm, 2.7 μm) | C18 (100 × 2.1 mm, 1.7 μm) | High resolution separation |
| Mobile Phase A | 0.1% Formic acid in water | 10 mM Ammonium formate | Protonation in positive mode |
| Mobile Phase B | 0.1% Formic acid in acetonitrile | 10 mM Ammonium formate in methanol | Gradient elution |
| Gradient | 20-95% B in 20 min | 5-100% B in 15 min | Compound elution |
| Flow Rate | 0.8 mL/min | 0.4 mL/min (for UHPLC) | Optimal separation efficiency |
| Column Temperature | 40°C | 35-45°C | Retention time stability |
| Ionization Mode | ESI Positive/Negative | APCI Positive/Negative | Compound-dependent detection |
| Mass Range | m/z 50-1000 | m/z 100-1500 | Cover expected masses |
Scale up the photodegradation reaction to generate sufficient material for isolation. Prepare 500 mL of this compound solution at 100 μg/mL in cyclohexene or methyl oleate and divide among multiple quartz vessels. Irradiate simultaneously using the established parameters (WG 295 or WG 320 filters, 25°C) until approximately 80-90% degradation is achieved. Combine the irradiated solutions and concentrate to near dryness under reduced pressure at 40°C using a rotary evaporator. Reconstitute the residue in 10-15 mL of methanol or acetonitrile, sonicate for 10 minutes to ensure complete dissolution, and centrifuge at 10,000 × g for 5 minutes to remove particulate matter.
Perform a preliminary clean-up using solid-phase extraction (SPE) with C18 cartridges (e.g., 5 g sorbent mass, 60 mL capacity) to remove highly polar impurities and matrix components. Condition the cartridge sequentially with 5 column volumes (CV) of methanol and 5 CV of water. Load the sample, wash with 5 CV of 20% methanol in water, and elute the target compounds with 5 CV of 80% methanol in water. Concentrate the eluate and adjust to a final volume of 5 mL in the injection solvent (typically 80% methanol in water). Filter through a 0.45 μm PTFE membrane filter before preparative HPLC injection to prevent column clogging and system damage.
Utilize a preparative HPLC system equipped with a binary pump, autosampler, column oven, and fraction collector. For the stationary phase, select a preparative C18 column (250 × 21.2 mm, 5 μm particle size, 100 Å pore size) maintained at 30°C. The mobile phase should consist of (A) 0.1% trifluoroacetic acid (TFA) in water and (B) 0.1% TFA in acetonitrile. Employ a gradient elution at a flow rate of 15 mL/min: 0-5 min: 30% B; 5-25 min: 30-70% B; 25-30 min: 70-95% B; 30-35 min: 95% B; 35-40 min: 95-30% B; 40-45 min: 30% B for re-equilibration [1] [3]. Monitor the effluent at 254 nm and 280 nm using a dual-wavelength UV detector.
Optimize the injection parameters by injecting 1-2 mL of the prepared sample solution (approximately 5-10 mg total solute) in multiple runs. Program the fraction collector to trigger based on UV threshold (e.g., >50 mAU) with a minimum collection time of 5 seconds to ensure adequate recovery. Collect each peak of interest in separate glass tubes and combine fractions from multiple runs based on analytical HPLC analysis. Concentrate the pooled fractions under reduced pressure at 35°C, transfer to pre-weighed vials, and remove residual solvent under a gentle stream of nitrogen. Determine the mass of each isolated photoproduct and record the yield as a percentage of initial this compound.
Table 3: Preparative HPLC Operating Conditions for this compound Photoproduct Isolation
| Parameter | Standard Conditions | Alternative Conditions | Notes |
|---|---|---|---|
| Column | C18 (250 × 21.2 mm, 5 μm) | C18 (250 × 10 mm, 5 μm) for smaller scale | Larger diameter for higher loading |
| Mobile Phase A | 0.1% TFA in water | 0.1% Formic acid in water | TFA improves peak shape |
| Mobile Phase B | 0.1% TFA in acetonitrile | 0.1% Formic acid in acetonitrile | MS-compatible alternative |
| Gradient | 30-70% B in 25 min | 20-80% B in 30 min | Adjust for specific photoproducts |
| Flow Rate | 15 mL/min | 5 mL/min (for 10 mm ID column) | Scale flow rate with column diameter |
| Column Temperature | 30°C | 25-35°C | Higher temperature reduces backpressure |
| Detection Wavelength | 254 nm & 280 nm | 260 nm & 275 nm | Triazine rings absorb at 254 nm |
| Injection Volume | 1-2 mL | 0.5-1 mL (for 10 mm ID column) | Optimize for resolution vs. throughput |
| Sample Concentration | 5-10 mg/mL | 2-5 mg/mL | Avoid overloading |
Characterize each isolated photoproduct using a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. For MS analysis, dissolve approximately 0.1 mg of each purified photoproduct in 1 mL of methanol and infuse directly into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source. Acquire data in both positive and negative ionization modes with a mass resolution of at least 30,000 (FWHM) and mass accuracy < 5 ppm. Perform tandem MS experiments (MS/MS or MS²) using collision-induced dissociation with normalized collision energies ranging from 20-40 eV to obtain structural information through fragment ions.
For NMR spectroscopy, prepare samples by dissolving 1-5 mg of each purified photoproduct in 0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆ depending on solubility). Acquire ¹H NMR spectra at 400 MHz or higher frequency with 64-128 scans, followed by ¹³C NMR spectra with 1024-2048 scans to ensure adequate signal-to-noise ratio. Perform two-dimensional experiments including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish proton-proton connectivity and carbon-proton relationships. These experiments are crucial for determining the exact site of chemical modification in the photoproducts compared to the parent this compound structure.
Analyze the spectroscopic data to elucidate the structures of the main photoproducts. Based on the reported study [1], expect to identify up to six photoproducts when this compound is irradiated in the presence of cyclohexene. The primary photoproducts typically result from dechlorination and addition reactions across the double bonds of the model plant cuticle constituents. The main degradation product (compound 3 in the reference study) should be obtained in the highest yield, while other products (2, 4-7) are typically minor constituents [1].
Confirm the structures by comparing the spectral data with those reported in the literature and by analyzing the mechanistic plausibility of the proposed structures. The photoinduced addition of this compound to methyl oleate should yield analogous products to those obtained with cyclohexene, confirming the reaction specificity for lipid double bonds [1]. This pattern explains the formation of bound residues with unsaturated biomolecules in plant cuticles under environmental conditions. Document the characteristic NMR chemical shifts and MS fragmentation patterns for each photoproduct to create a reference library for future analyses.
Figure 2: Proposed photodegradation pathway of this compound leading to various photoproduct classes
Poor peak resolution in preparative HPLC often results from column overloading or suboptimal mobile phase composition. If encountering merged peaks, reduce the injection load by 30-50% and consider using a shallower gradient (e.g., 20-60% B over 40 minutes instead of 30-70% B over 25 minutes). For persistent co-elution, modify the mobile phase by adding 10-20 mM ammonium acetate instead of TFA, or switch to a different stationary phase such as phenyl-hexyl or pentafluorophenyl (PFP) columns that offer alternative selectivity [2]. If photoproducts show tailing peaks, increase the column temperature to 35-40°C and add 0.1% acetic acid to the mobile phase to improve peak shape.
Low recovery of isolated photoproducts can occur due to adsorption to surfaces or degradation during concentration. To minimize losses, silanize glassware using commercially available silanizing agents, or use polypropylene containers for collection and storage. When concentrating fractions, avoid complete dryness—instead leave a small volume of solvent and reconstitute immediately in a stabilization solvent such as acetonitrile or methanol. For particularly labile compounds, add 0.1% antioxidant such as ascorbic acid or butylated hydroxytoluene (BHT) at 10-50 μM concentration to prevent oxidative degradation during processing.
Systematically optimize the preparative HPLC method by first analyzing the photodegradation mixture using analytical HPLC with different mobile phase additives (formic acid, acetic acid, ammonium formate, ammonium acetate) and various stationary phases (C18, C8, phenyl, pentafluorophenyl). Once optimal selectivity is achieved at the analytical scale, transfer the method to preparative scale using chromatographic modeling software or established calculation methods that adjust for column geometry differences while maintaining similar selectivity [2]. This approach significantly reduces method development time and solvent consumption.
Maximize throughput and recovery by implementing dry load introduction for the photodegradation mixture [2]. Adsorb the concentrated reaction mixture onto 3-5 g of silica gel or diatomaceous earth and dry completely under vacuum. Pack this material into a disposable cartridge placed in the preparative HPLC injection loop. This technique allows for larger sample introduction without compromising chromatographic efficiency, particularly beneficial for early eluting compounds that would otherwise be poorly retained in solvent-based injection. Additionally, consider implementing peak-cutting triggers based on both UV signal and time windows to improve fractionation accuracy and minimize cross-contamination between closely eluting photoproducts.
The comprehensive protocol described herein enables the efficient isolation and characterization of this compound photoproducts using preparative HPLC. The integrated approach combining controlled photodegradation, analytical screening, and preparative isolation followed by structural elucidation provides researchers with a robust methodology for studying pesticide transformation products. This strategy is particularly valuable for investigating bound residue formation in plant cuticles, addressing a significant gap in environmental fate assessment of pesticides.
The application notes demonstrate that this compound undergoes rapid photodegradation with half-lives of less than 15 minutes, forming at least six distinct photoproducts via radical-mediated addition to double bonds in model plant cuticle constituents [1]. The isolation methodology leverages modern chromatographic approaches, including method transfer from analytical to preparative scale and dry load introduction for improved performance [2]. These techniques collectively provide a framework that can be adapted to the study of other photolabile pesticides facing similar analytical challenges.
The structural information obtained through this protocol facilitates better understanding of environmental transformation pathways and potential toxicological implications of pesticide photoproducts. Future applications could include the development of analytical reference standards for monitoring these compounds in environmental samples and the creation of comprehensive photoproduct libraries for rapid identification in fate studies. This methodology represents a significant advancement in addressing the analytical challenges posed by pesticide photodegradation and bound residue formation in agricultural systems.
This document provides a detailed methodology for using 13C Nuclear Magnetic Resonance (NMR) spectroscopy to characterize bound residues of the fungicide anilazine and its derivatives in soil and humic matrices. The protocol is critical for assessing the long-term environmental fate and bioavailability of pesticides.
The binding of xenobiotics, such as pesticides, to soil organic matter forms non-extractable "bound residues". Understanding the nature of these bonds is essential for evaluating the sequestration, persistence, and potential remobilization of these chemicals in the environment. While conventional extraction methods can quantify the amount of bound residue, they provide no information on the chemical nature of the binding or the identity of the bound fragments. 13C NMR spectroscopy, especially when combined with isotope labeling, is a powerful tool that overcomes this limitation, allowing for the direct characterization of binding mechanisms without the need for potentially disruptive chemical degradation of the humic matrix [1] [2].
The following workflow diagram outlines the core experimental procedure, from sample preparation to data analysis:
The first phase involves creating model soil systems containing the bound residues.
Materials:
Incubation Procedure:
After incubation and extraction, the humic substances containing the bound residues are isolated.
The core analysis is performed using solid-state NMR.
To differentiate between covalent binding and physical sequestration, a silylation procedure can be employed [2].
The table below summarizes the key chemical shift regions in a 13C NMR spectrum and how they inform the analysis of bound this compound residues.
Table 1: Key 13C NMR Spectral Regions for Characterizing Bound Residues
| Chemical Shift (ppm) | Carbon Type | Interpretation in Bound Residue Analysis |
|---|---|---|
| 0-50 | Alkyl C | Increased intensity may indicate integration of this compound alkyl chains into the humic matrix or enhanced aliphatic character from microbial activity [3]. |
| 50-110 | O/N-Alkyl C (e.g., carbohydrates, methoxy) | Signals in this region can suggest binding through ether or heteroatom linkages [2]. |
| 110-160 | Aromatic C | The core region for detecting aromatic carbons from this compound. Shifts or new peaks indicate covalent bonding or condensation reactions with humic aromatic structures (e.g., quinones) [1] [2]. |
| 160-190 | Carboxyl/Amide C | Can indicate binding through ester or amide linkages if this compound metabolites contain -COOH or react with humic -NH₂ groups [2]. |
The following diagram illustrates the logical process for interpreting NMR data and differentiating between binding mechanisms based on the protocols described above:
The photochemical behavior of pesticides on plant surfaces is a critical area of study for understanding environmental fate and the formation of bound residues. These residues, which are covalently linked to plant cuticular material, are often undetectable by standard analytical techniques, posing a challenge for comprehensive risk assessment. This document provides a detailed experimental protocol based on the seminal study by Breithaupt and Schwack, which investigates the photoinduced addition of the chlorinated fungicide anilazine to olefinic model compounds representing plant cuticle constituents: cyclohexene and methyl oleate [1] [2]. The reaction proceeds via radical mechanisms initiated by sunlight irradiation, leading to several addition products and a dechlorinated photoproduct [1] [2].
Prepare homogeneous solutions of this compound in each model olefin (cyclohexene and methyl oleate). The concentration of this compound should be optimized for analytical detection and isolation.
The workflow is summarized in the following diagram:
The table below summarizes the core experimental conditions and findings from the original study:
Table 1: Summary of Experimental Conditions and Key Findings
| Parameter / Finding | Details |
|---|---|
| Reaction Type | Photoinduced addition via radical mechanisms [1] [2]. |
| Model Olefins | Cyclohexene; Methyl Oleate (cis-double bond) [1] [2]. |
| Initiation | Sunlight irradiation [1] [2]. |
| Key Observation | This compound extensively reacted with the cis-double bond of both model compounds [1] [2]. |
| Identified Products | One dechlorinated photoproduct; Several addition products [1] [2]. |
| Analytical Techniques | HPLC, MS, 1H-NMR, 13C-NMR [1] [2]. |
| Primary Implication | Plausible pathway for the formation of bound residues in plant cuticles [1] [2]. |
Plant cuticles are complex mixtures of lipids, including long-chain alkanes, alcohols, acids, and olefinic compounds [3] [4]. The study demonstrates that the olefinic components of cuticular wax can act as reactive substrates for photochemical reactions with deposited pesticides.
Matrix effects occur when non-target components in a sample interfere with the antibody-antigen binding, leading to inaccurate results. The table below summarizes the primary sources of interference and general mitigation strategies.
| Aspect | Common Issues | Recommended Solutions & Principles |
|---|---|---|
| General Principle | — | Follow Green Analytical Chemistry (GAC): Minimize sample size, use less toxic reagents, and aim for in-situ detection to reduce overall sample processing [1]. |
| Sample Preparation | Co-extracted compounds (e.g., polyphenols, pigments, fats) from complex matrices [1]. | - Dilution: The simplest strategy; can reduce interference but may dilute the analyte [1].
When developing a new immunoassay, it is crucial to systematically validate the method and its resistance to matrix effects. The following workflow provides a logical sequence for this process.
Based on the general principles, here is a detailed methodology you can adapt for your anilazine assay.
1. Sample Preparation via Matrix Solid-Phase Dispersion (MSPD) This is a versatile and effective sample preparation technique [2].
2. Buffer Optimization for the Immunoassay The right buffer composition is critical for minimizing non-specific binding [3].
3. Quantifying and Correcting for Matrix Effects
The strategies above are most effective when combined with a robust assay design from the start.
The tables below summarize common experimental issues, their potential causes, and evidence-based solutions from recent literature.
| Potential Issue | Possible Cause | Recommended Solution | Key References |
|---|---|---|---|
| Poor Specificity / High Cross-reactivity | Hapten design does not optimally expose the target epitope or preserve the native molecule's structure. | Use computer-aided hapten design. Analyze the target's 3D structure and electrostatic potential (ESP) to design haptens that maximize exposure of unique structural features [1] [2]. | [1] [2] [3] |
| Immunoassay is performed at high concentrations of antibodies and markers. | Shift to assay formats or conditions that use lower concentrations of immunoreagents (e.g., some FPIA or ELISA setups). This can lower cross-reactivity by favoring high-affinity binding [4]. | [4] | |
| Weak or No Signal | The chosen hapten is a poor mimic of the target molecule. | During hapten synthesis, introduce a carboxylated spacer arm (e.g., 4-6 carbon chains) at a site distant from the target's key functional groups to avoid steric interference [2] [3]. | [2] [3] |
| Suboptimal pairing of immunogen and coating antigen. | Employ a heterologous assay format. Use different hapten constructs for immunization (immunogen) and for screening (coating antigen) to selectively engage a more specific subset of antibodies [4]. | [4] | |
| Inconsistent Cross-reactivity Profiles | Cross-reactivity is treated as a fixed property of the antibody itself. | Recognize that cross-reactivity is an assay-dependent parameter. Fine-tune it by varying reagent concentrations and incubation times, even within the same format [4]. | [4] |
Here are answers to frequently asked questions about advanced strategies for refining antibody performance.
Q1: How can computational tools help me design a better hapten? Computer-aided hapten design is a powerful method to improve the likelihood of obtaining a high-specificity antibody. The process involves:
Q2: Can I improve an existing antibody's cross-reactivity profile? Yes, computational protein design can be used to engineer antibodies for altered specificity. One successful approach involves:
For your experimental work, here are detailed protocols for two core techniques cited in the guides.
Protocol 1: Computer-Aided Hapten Design and Screening This methodology is adapted from the successful development of a highly specific this compound antibody [1] [2].
The following diagram visualizes the rationale behind screening haptens based on their electrostatic potential to select the ideal candidate for immunization.
Protocol 2: Modifying Cross-reactivity Through Assay Conditions This protocol, based on applied immunochemistry research, shows how to manipulate cross-reactivity without changing antibodies [4].
CR (%) = [IC50(Target Analyte) / IC50(Cross-reactant)] × 100.The workflow below illustrates how adjusting reagent concentrations in an immunoassay directly influences cross-reactivity outcomes.
The table below consolidates key performance metrics from recent studies, providing benchmarks for your own work.
| Target Compound | Assay Format | Key Performance Metric | Result & Application | Reference |
|---|---|---|---|---|
| This compound | Colloidal Gold Immunochromatography (CIA) | Visual LOD (vLOD): Tomato: 10 ng/mL, Water: 5 ng/mL. Meets China GB 2763-2021 MRLs. | Rapid on-site detection in food and environmental samples (tomato, wheat, water, soil). | [1] [2] |
| This compound | Monoclonal Antibody (2B3) Characterization | IC50: 0.52 ng/mL. | A highly specific antibody obtained through computer-aided hapten design and matrix-effect screening. | [1] [2] |
| MT-SP1 Protease | Engineered Fab Inhibitor (T98R Mutation) | Affinity Improvement: 14-fold increase for mouse ortholog (epithin). KI = 340 pM. | Computational design successfully enhanced cross-reactivity for use in mouse disease models. | [5] |
| Metamizole Metabolites (MAA & AA) | ic-ELISA | Specificity: Recognizes pharmacologically active metabolites (MAA, AA), avoiding inactive ones (FAA, AAA). | Prevents false positives in animal-derived food safety testing. | [3] |
Q1: What are the primary methods for degrading or releasing bound anilazine residues?
Based on current literature, two main approaches have been studied: microbial degradation and physical sonication. The table below summarizes the key findings.
| Method | Key Findings | Quantitative Results | Source |
|---|---|---|---|
| Microbial Degradation | Native soil microorganisms, when stimulated, can degrade non-extractable this compound residues. Nitrogen deficiency can cause microbes to use humic substances, remobilizing bound this compound. | Dihydroxythis compound was detected as a metabolite. Bonding was weaker in fulvic acids than in humic acids. [1] | |
| Sonication Treatment | Using ultrasound (40 kHz, 480 W) on liquid samples like tomato juice significantly reduces this compound concentration. | Up to 80.52% reduction after 40 min of treatment. Concentration decreased significantly (p ≤ 0.05) with time. [2] |
Q2: Why is my hydrolysis or degradation experiment for this compound not showing significant release?
The complex nature of bound residues means that no single method is universally effective. Here are some specific factors to investigate:
Q3: What analytical methods can I use to detect this compound and its metabolites?
Since a direct protocol is not available, the following workflows are synthesized from the related research to help you design your own experiments.
Workflow 1: Microbial Release from Soil/Soil Extracts This diagram outlines the key decision points for experiments based on microbial degradation.
Workflow 2: Sonication-Assisted Reduction in Liquid Matrices This diagram shows the process for using sonication to reduce this compound in a liquid like juice or an extract.
atzA, trzN) catalyze dechlorination. Investigating similar pathways could be promising. [4]I hope this technical overview provides a solid foundation for your work. The field would certainly benefit from research that directly tests chemical hydrolysis conditions on this compound-bound residues.
Here are answers to common questions researchers face when dealing with poor aqueous solubility.
Q1: What are the primary techniques for enhancing the solubility of compounds like anilazine? The main strategies involve modifying the solid-state form of the drug or using formulation aids. Solid Dispersion (SD) is a highly effective technique where a poorly soluble drug is dispersed in a hydrophilic polymer matrix. This can lead to a change from a crystalline to a more soluble amorphous state, significantly improving dissolution rates [1]. Other common approaches include particle size reduction (micronization, nanosuspensions), the use of surfactants, and complexation with cyclodextrins.
Q2: Why does Solid Dispersion improve solubility, and which polymers are effective? Solid Dispersions work by reducing the crystallinity of the drug, increasing its surface area, and improving wettability. The polymer acts as a carrier, preventing the drug molecules from recrystallizing and maintaining them in a high-energy amorphous state. Commonly used and effective polymers include Polyvinylpyrrolidone (PVP K-30) and Polyethylene Glycol (PEG 4000 & 6000) [1].
Q3: How significant can the solubility improvement be? The improvement can be substantial. For instance, in a study on Ranolazine, a Solid Dispersion formulation (SD4) increased the saturation solubility from 0.142 mg/mL for the pure drug to 0.77 mg/mL—a more than five-fold enhancement. The drug release over three hours was also dramatically improved from 28.70% to 96.44% [1].
Q4: How can crystallization during storage be prevented? Crystallization inhibitors are crucial for long-term formulation stability. These are typically polymers that are co-processed or milled with the active compound. They work by adsorbing onto the surface of nascent crystals, inhibiting their growth and preventing recrystallization over the product's shelf life [2]. A stability study confirmed that proper formulation can prevent recrystallization for a specific period [1].
The table below summarizes key quantitative data from a study on Ranolazine, illustrating the potential effectiveness of the Solid Dispersion technique [1].
| Formulation Code | Polymer Used | Drug:Polymer Ratio | Saturation Solubility (mg/mL) | Drug Release (% after 3 hrs) |
|---|---|---|---|---|
| Pure Drug (RN) | --- | --- | 0.142 | 28.70% |
| SD4 | PVP K-30 | 1:3 | 0.77 | 96.44% |
| SD8 | PEG 6000 | 1:3 | 0.685 | 84.85% |
This is a common and effective method for creating Solid Dispersions [1].
Materials:
Procedure:
Characterization:
The following diagram visualizes the logical workflow for developing and evaluating a solid dispersion formulation, integrating the strategies and protocols discussed.
To obtain more direct information on this compound, you might consider these avenues:
The table below summarizes common issues, their potential causes, and solutions to help you improve the sensitivity of your Anilazine test strips.
| Issue | Potential Cause | Recommended Solution |
|---|---|---|
| High IC50 (low antibody sensitivity) | Suboptimal hapten design; Poor antibody affinity | Use computer-aided hapten design [1] [2]; Screen hybridomas using anti-matrix effects [1] [2]. |
| High visual limit of detection (vLOD) | Low antibody affinity or concentration; Inefficient gold conjugation | Repurify and characterize the monoclonal antibody; Optimize the pH and amount of antibody for colloidal gold labeling [1]. |
| High background noise on strip | Non-specific binding on the nitrocellulose membrane | Optimize blocking buffer (e.g., use sucrose, trehalose, BSA); Increase surfactant concentration in the sample pad treatment buffer [2]. |
| Weak test line intensity | Insufficient antigen or antibody deposited on the T-line; Low gold conjugate mobility | Increase concentration of capture antigen on T-line; Re-conjugate colloidal gold with antibodies using a different pH or antibody quantity [2]. |
This protocol is adapted from a 2025 study that successfully developed a highly sensitive and specific colloidal gold immunochromatography assay (CIA) for this compound in various samples [1] [2]. The key to their success was a computer-aided hapten design and a rigorous antibody screening process.
The sensitivity of the final antibody is highly dependent on the hapten design [2].
The following diagram illustrates the workflow for developing a sensitive this compound test strip, from hapten design to final assembly.
The established this compound CIA strip should be validated for the following performance criteria [1]:
FAQ 1: What are the basic physicochemical properties of this compound that affect its storage and stability?
Understanding the fundamental properties of this compound is crucial for predicting its behavior in storage and during experiments. The key data is summarized in the table below.
| Property | Value / Description | Relevance to Storage & Stability |
|---|---|---|
| Chemical Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] | Precise identification for ordering and regulatory compliance. |
| CAS Number | 101-05-3 [2] [3] [1] | Unique identifier for sourcing and safety documentation. |
| Physical Description | White to tan crystals or white powder [2] | A visual cue for identifying pure material; discoloration may indicate degradation. |
| Melting Point | 158 - 162 °C [2] [3] | Indicates stability at standard lab storage temperatures. |
| Water Solubility | Insoluble / less than 1 mg/mL at 21°C (70°F) [2] [3] [1] | Low solubility reduces hydrolysis risk under dry storage, but requires attention in aqueous experiments. |
| Partition Coefficient (Log Pow) | 3.02 [1] | High lipophilicity suggests potential for bioaccumulation [1] and adsorption to plastic containers. |
FAQ 2: What are the specific storage conditions to ensure this compound stability?
Adherence to controlled storage conditions is mandatory to maintain the chemical integrity of this compound and ensure experimental reproducibility.
FAQ 3: What are the known stability issues and incompatibilities for this compound?
This compound is stable under recommended storage conditions [3] but has specific vulnerabilities.
FAQ 4: What are the primary health and safety hazards when handling this compound?
Appropriate safety measures must be in place for all personnel handling this compound.
Issue 1: Unexpected Degradation or Poor Recovery in Residue Analysis
Issue 2: Difficulty in Dissolving this compound for In-Vitro Studies
The following diagram outlines the key decision points for handling this compound in a laboratory setting, based on its stability profile.
The information from the search results indicates that this compound is largely considered an obsolete fungicide [1] and was banned in the European Union in 2004 [4]. Much of the referenced safety and environmental fate data comes from older, yet authoritative, sources [2] [1].
| Challenge | Cause & Mechanism | Recommended Solution | Key Experimental Findings |
|---|---|---|---|
| Formation of Nonextractable Residues | Anilazine metabolites bind covalently via ether or ester linkages to humic matter [1]. Microbial action can incorporate residues into the humic structure [2]. | Use mild silylation derivatization to dissolve the humic matrix. Incubate soil with BSTFA+TMCS at room temperature [1]. | Method dissolves 60-80% of bound 14C-anilazine residues. Extracts humic compounds of low molecular weight (300-6000 Da) for analysis [1]. |
| Low Extraction Recovery | Standard solvents fail to break analyte-humic matrix bonds. Bound residues are only detectable using 14C- or 3H-labeled this compound [1]. | Apply stimulated microbial degradation. Incubate humic fractions with native soil microorganisms in aerated cultures [2]. | Microbial activity degrades the humic matrix, remobilizing bound residues. Nitrogen deficiency can enhance this process as microbes use humics as a N source [2]. |
| Difficulty in Analyzing Bound Residues | The complex humic matrix interferes with direct analysis of the bound this compound molecule [1]. | Identify residues after microbial release using AMD-TLC. Dihydroxy this compound has been detected within nonextractable residues [2]. | Provides a pathway for characterizing the chemical nature of the bound residues after they have been released. |
This method, validated for this compound, makes bound residues accessible by dissolving the humic matrix itself [1].
This approach uses native soil microorganisms to biologically break down the humic matrix and release bound this compound [2].
The following diagram outlines the two main methodological paths for tackling nonextractable this compound residues, based on the protocols described above.
Photodegradation is initiated when a molecule absorbs light energy, leading to chemical breakdown. The rate and pathway depend on several experimental factors [1] [2]:
Based on the general principles, here are specific measures you can implement in the laboratory to protect your samples.
| Strategy | Implementation in the Lab | Primary Goal |
|---|---|---|
| Light Control | Use amber or UV-filtered glassware; minimize sample exposure to light; employ dark storage [2]. | Prevent initial light absorption |
| Environmental Control | Use high-purity solvents and reagents; control solution pH; consider inert atmosphere (e.g., N₂) for storage [2]. | Minimize indirect photolysis & oxidative degradation |
| Analytical Consideration | Use Compound-Specific Isotope Analysis (CSIA) to track degradation; monitor for known degradation products [4] [5]. | Detect & quantify degradation |
Here is a detailed methodology you can cite for testing the effectiveness of these stabilization strategies.
Title: Experimental Workflow for Photostability Assessment
Materials and Instruments:
Procedure:
Q1: My this compound peak area is decreasing over a long sequence run. How can I confirm this is due to photodegradation? The most direct method is to use a Diode-Array Detector (DAD) to check for peak purity and look for the emergence of new peaks in the chromatogram, which are degradation products [5]. For definitive identification, techniques like LC-MS or GC-MS are required [5]. Using Compound-Specific Isotope Analysis (CSIA), if available, can also quantify degradation by tracking changes in the isotope ratio of the analyte itself [4].
Q2: Are there any chemical stabilizers I can add to the solution to prevent photodegradation? While the search results do not specify stabilizers for this compound, research on other organic compounds uses additives that act as free radical scavengers (e.g., certain antioxidants) or excited-state quenchers [2]. Their effectiveness is highly compound-specific and must be validated to ensure they do not interfere with the analysis.
Q3: The degradation is rapid. What is the most critical step to address first? The most impactful and easiest step is strict light control. Immediately transfer all standard and sample solutions to amber glassware and keep them in the dark whenever possible. This alone can drastically reduce the rate of direct photolysis [2].
A primary reason for low recovery of anilazine is the formation of non-extractable residues (NER). These are fractions of the pesticide that become tightly bound to the soil's organic matter, making them difficult to liberate with standard extraction methods [1] [2].
Here are two established analytical approaches you can employ or adapt.
This electroanalytical method is well-suited for directly determining this compound in soil and water extracts.
VA-MSPD is a modern, efficient sample preparation technique that integrates extraction and clean-up into a single step, reducing solvent use and time [4].
The workflow for this method can be visualized as follows:
Use this guide to diagnose and resolve issues with low this compound recovery.
| Problem & Possible Causes | Recommended Solutions |
|---|
| Low Recovery Due to NER • Strong binding to humic substances. • Inefficient extraction technique. | • Use a sequential or pressurized liquid extraction (PLE) method [2]. • Consider soil treatment with complexing agents like EDTA before extraction to chelate metals and disrupt the soil matrix [2] [3]. | | High Variability in Results • Inconsistent soil homogenization. • Inefficient extraction solvent. | • Ensure thorough grinding and mixing of the soil sample. • Re-evaluate solvent choice. Test methanol if ethyl acetate gives poor precision [4]. | | Matrix Interferences • Co-extraction of other organic matter. • Interference from other pesticides or inorganic species. | • Optimize the clean-up step of the VA-MSPD method. • Use pH control or add EDTA to the extraction process to mitigate specific interferences [3]. |
Q1: Why is my anilazine degradation stalling, and why is microbial growth poor?
Q2: How do I handle the release and degradation of non-extractable (bound) this compound residues?
Q3: My bacterial culture degrades this compound but not its aniline derivative metabolite. What could be wrong?
The table below summarizes how different amendments and conditions affect the degradation of this compound and related herbicides, based on current research.
| Amendment/Condition | Effect on Degradation | Key Microbes Enriched/Involved | Proposed Mechanism |
|---|---|---|---|
| Nitrogen Limitation [1] [2] | Accelerated | Specialized consortia | Microbes utilize herbicide as a nitrogen source; nitrogen stress degrades humic matrix. |
| Ammonium (NH₄⁺) [3] | Inhibited | -- | Preferential use of readily available nitrogen source represses catabolic enzymes. |
| Goat Manure [4] | Significantly Accelerated (60.9-84.3% vs. 26.9-35.7% in control) | Nocardioides, Sphingomonas, Massilia |
Increases soil pH, organic matter, and humus; enriches degraders; promotes N-dealkylation pathway. |
| Extracellular Viruses [3] | Enhanced (in absence of added N) | -- | Viral lysis (viral shunt) releases nutrients, stimulates community, and may transfer degradation genes. |
This protocol outlines a method to study the degradation of non-extractable this compound residues in soil, based on the research by [1].
1. Objective: To investigate the microbial release and mineralization of bound this compound residues under variable nutrient conditions.
2. Materials: * Humic Substance Fractions: Extracted from soil (e.g., degraded loess) with a history of this compound application, preferably from a long-term lysimeter experiment [1]. * Inoculum: Native soil microorganisms. * Culture Medium: A liquid minimal salts medium. * Radiolabeled Substrate: [U-phenyl-¹⁴C] this compound. * Equipment: Aerated liquid culture vessels, system to trap and measure ¹⁴CO₂ (biomineralization).
3. Methodology: * Step 1: Setup. Incubate the humic substance fractions containing the bound ¹⁴C-anilazine residues in the liquid culture medium with the native soil microorganisms [1]. * Step 2: Create Nutrient Conditions. Set up different treatments: * Stimulated Activity: Add a balanced nutrient source. * Nitrogen Deficiency: Use a medium lacking nitrogen. * Control: No additional amendments. * Step 3: Monitor. * Biomineralization: Continuously trap and measure the ¹⁴CO₂ released from the radiolabeled this compound. * Remobilization: Periodically extract the liquid culture and quantify the ¹⁴C-labeled compounds that have been released from the solid humic matrix. * Step 4: Analyze Metabolites. Use advanced analytical techniques like AMD-TLC to identify intermediates (e.g., dihydroxy this compound) within the non-extractable residues [1].
The following workflow diagram visualizes the core experimental procedure and its key outcomes.
Diagram 1: Experimental workflow for studying the degradation of bound this compound residues, showing how different nutrient conditions lead to the remobilization and mineralization of the fungicide.
The diagram below illustrates the core conceptual relationship between nutrient conditions, microbial activity, and the fate of this compound in the soil environment.
Diagram 2: The interplay between nutrient conditions and the microbial degradation of this compound, showing three primary pathways with different outcomes.
FAQ 1: How does nitrogen deficiency lead to structural changes in humic substances and the release of bound residues?
Nitrogen deficiency can alter the role of humic substances in soil, shifting them from a stable carbon structure to a potential nitrogen source for microorganisms. This process can destabilize the humic matrix and release previously bound residues.
FAQ 2: What is the general effect of humic substances on plant nitrogen metabolism?
Beyond their role in residue binding, humic substances are recognized for their positive influence on plant growth and nitrogen use efficiency, which is relevant for understanding their broader function in soil systems.
Here is a detailed methodology and data summary based on the cited research.
Protocol 1: Investigating Microbial Release of Bound Residues from Humic Substances
This protocol is adapted from the study on this compound residues [1].
Protocol 2: Assessing the Impact of Humic Substances on Plant Nitrogen Metabolism
This protocol is based on the maize seedling study [2].
Data Summary: Key Findings from Relevant Studies
| Study Focus | Key Finding | Experimental Context |
|---|---|---|
| Residue Release [1] | Nitrogen deficiency enhances structural changes in humic substances, leading to microbial degradation and remobilization of bound residues. | Incubation of humic fractions from this compound-treated soil with native microorganisms. |
| Nitrogen Assimilation [2] | Humic substances (at 1 mg C L⁻¹) increased soluble protein and amino acids, and stimulated activity/expression of N-assimilation enzymes. | Maize seedlings treated with HA in hydroponic culture. |
| Crop Performance [3] | Humic acid amendment increased crop yield by 12% and Nitrogen Use Efficiency (NUE) by 27% on average. | Meta-analysis of 120 field studies. |
The following diagrams illustrate the core concepts and experimental workflows.
Mechanism of Residue Release under Nitrogen Deficiency
Workflow for Microbial Release Experiment
The table below summarizes the key characteristics of the historical fungicide anilazine and the modern s-triazine derivatives currently under research.
| Feature | This compound (Obsolete Agricultural Fungicide) | Modern s-Triazine Derivatives (Pharmaceutical Candidates) |
|---|---|---|
| Primary Application | Agricultural fungicide for crops (fruits, vegetables, cereals) [1] | Therapeutic agents for human invasive fungal infections (IFIs) [2] |
| Example Targets | Late blights, Leaf spots, Botrytis, Alternaria [1] | Candida auris, Candida albicans, Cryptococcus neoformans, Aspergillus fumigatus [2] |
| Mode of Action | Multi-site activity, enzyme inhibitor (FRAC code: M08) [1] | Often target-specific; e.g., inhibition of fungal CYP51 (14α-demethylase enzyme) [2] |
| Efficacy Data (Example) | Not readily available in modern comparative studies. | Compound 3a: MIC of 1.475 × 10⁻⁸ µg/mL against C. albicans (vs. Fluconazole MIC: 0.857 µg/mL) [2]. |
| Status & Regulation | Not approved in the EU; considered largely obsolete [1] | Pre-clinical research and development phase (2014-2024) [2] |
| Toxicology (Non-Carcinogenicity) | No carcinogenic effects found in rats and mice (NTP study) [3] | Selective toxicity against fungal over human CYP51 is a key research focus [2] |
Supporting experimental data and methodologies for the information in the comparison table are detailed below.
This compound Reduction via Sonication: One study explored using sonication to degrade this compound residues in food. The protocol involved treating this compound-contaminated tomato juice in an ultrasonic bath cleaner (40 kHz, 480 W, 30 ± 2 °C). The GC–MS results showed that the this compound concentration reduced significantly with increased sonication time, with a maximum reduction of 80.52% achieved after 40 minutes [4].
Efficacy Testing of Modern s-Triazine Derivatives: The synthesis and evaluation of new s-triazine compounds are active research areas. A common protocol involves:
The field has moved from simple, multi-site fungicides like this compound to designing complex, target-specific molecules. The diagram below illustrates the general strategy and structure-activity relationship for developing modern s-triazine based antifungal agents.
Core Synthesis & Optimization Strategy [2] The diagram shows that the development of modern s-triazine antifungals starts with cyanuric chloride, which is selectively functionalized with different bioactive groups. This process is carefully controlled, with successive substitutions occurring at specific temperatures (0°C, room temperature, and reflux). The nature of these attached moieties (R1, R2, R3) is critical to the final compound's antifungal activity, bioavailability, and selectivity.
The table below summarizes and compares the available crystallographic data for anilazine and diclofop-methyl.
| Property | This compound (C₉H₅Cl₃N₄) [1] | Diclofop-methyl (C₁₆H₁₄Cl₂NO₄) [2] |
|---|---|---|
| Crystal System | Triclinic [1] | Information not available in search results |
| Space Group | P1 [1] | Information not available in search results |
| Unit Cell Parameters | a = 7.2491 (9) Å b = 7.9910 (9) Å c = 10.5039 (13) Å α = 111.954 (6)° β = 106.411 (6)° γ = 90.111 (6)° [1] | Information not available in search results | | Unit Cell Volume | 537.38 (11) ų [1] | Information not available in search results | | Z (Molecules/Unit Cell) | 2 [1] | Information not available in search results | | Molecular Geometry | Near-planar between triazine and benzene rings (dihedral angle of 4.04°) [1] | Information not available in search results | | Intermolecular Interactions | Weak C—H⋯N hydrogen bonds, short Cl⋯Cl contacts (3.4222 Å), weak π–π interactions (3.6428-3.6490 Å) [1] | Information not available in search results |
The following details the key experimental procedures from the crystallographic study of this compound, which provide the data in the table above [1]:
The crystal structure of this compound features specific intermolecular interactions that stabilize its three-dimensional architecture [1]. The following diagram illustrates this network:
This interaction network leads to the formation of two-dimensional networks parallel to the (112) plane, which are subsequently linked into a three-dimensional architecture by weak intermolecular π–π interactions [1].
This compound is classified as highly toxic to aquatic life. The key experimental data is summarized in the table below.
| Property | Value / Description | Basis |
|---|---|---|
| General Fish Toxicity | Highly toxic to fish [1]. | Expert assessment from Pesticide Properties Database [1]. |
| Acute Aquatic Toxicity Alert | Acute ecotoxicity for fish, invertebrates, or algae ≤ 0.1 mg/L [1]. | Classification as a "forever chemical" based on high aquatic toxicity [1]. |
| Mode of Action (Fungicide) | Multi-site contact activity (FRAC Code M08) [1]. | Non-systemic fungicide with protective action [1]. |
The data for this compound and other pesticides is generated through standardized tests to ensure consistency and regulatory acceptance.
The following diagram illustrates the key steps and organisms in a standard acute fish toxicity test.
While a direct quantitative table comparing this compound to many other fungicides is not available in the search results, the following context is important for your comparison.
The following table summarizes key data for this compound, which is classified as an obsolete triazine fungicide [1].
| Property | Value for this compound | Interpretation & Relevance to Bioaccumulation |
|---|---|---|
| Log P (Octanol-Water Partition Coefficient) | 3.02 [1] | Suggests a high potential for bioaccumulation. Substances with Log P > 3 are often considered to have a significant tendency to accumulate in fatty tissues [1]. |
| Water Solubility | 8 mg/L at 20°C [1] | Low water solubility and a high Log P are correlated, reinforcing the bioaccumulation potential. |
| Soil DT₅₀ (Aerobic) | 1 day [1] | Classified as non-persistent in soil. This indicates that while the chemical structure has a high affinity for lipids, it may not persist long-term in the environment. |
| Toxicity to Aquatic Life | Very toxic; classified as Acute Aquatic Toxicity Category 1 and Chronic Aquatic Toxicity Category 1 [2]. | The stated concern for bioaccumulation is directly linked to this high toxicity for aquatic organisms [1]. |
While specific protocols for this compound were not found, robust bioaccumulation studies for chemicals like it follow standardized methodologies. The workflow below outlines the key phases of such an assessment.
Key methodological considerations for each phase include [3]:
The available data provides a foundation for understanding this compound's profile but is insufficient for a full comparative guide. To build a more complete analysis, you could:
| Aspect of Bound Residue Formation | Experimental Findings & Context |
|---|---|
| Formation in Soil | Formed in a "degraded loess soil" from a long-term lysimeter experiment. [1] [2] |
| Interaction with Humic Substances | Binding is stronger in the fulvic acids fraction compared to the humic acids fraction. [2] |
| Identified Metabolite in Residues | Dihydroxy-anilazine was detected within the nonextractable residues. [2] |
| Photochemical Formation Pathway | Undergoes photoinduced addition to the cis-double bonds of olefinic compounds (e.g., cyclohexene, methyl oleate), which are models for plant cuticle constituents. [3] |
| Microbial Remobilization | Bound residues can be remobilized by native soil microorganisms, especially under conditions of stimulated microbial activity. Nitrogen deficiency can also lead to remobilization as microbes use humic substances as a nitrogen source. [2] |
| Plant Availability | Studies have investigated the "plant availability of bound this compound residues" in soil. [1] |
Here is a detailed breakdown of the key methodologies used in the studies cited above.
Photochemical Addition to Model Compounds [3]
Microbial Release and Degradation [2]
The diagram below illustrates the key processes of bound residue formation and remobilization for this compound, as identified in the research.
The search results confirm that this compound readily forms bound residues in the environment through multiple pathways, including chemical binding to soil organic matter and photochemical reactions with plant surfaces. A significant finding is that these residues are not permanently locked away; they can be remobilized by microbial activity, which is a crucial consideration for environmental risk assessment [2].
The main limitation is the lack of a direct, multi-pesticide comparison. The available data describes this compound's behavior in isolation. A true comparative guide would require similar experimental data for other fungicides to be evaluated alongside this compound.
The table below summarizes the core characteristics of different mutagenicity testing methods, highlighting how traditional and modern approaches compare to the Ames test.
| Assay Name | Key Principle | Typical Use Case | Relative Speed & Cost | Key Performance Differentiators |
|---|---|---|---|---|
| Ames Test (Standard) | Bacterial reverse mutation in S. typhimurium/E. coli [1] [2] | Initial screening for DNA-reactive mutagens [1] | Rapid, low cost [3] [2] | High sensitivity for DNA-reactive compounds; may yield false positives/negatives for certain chemicals [1] [2] |
| Miniaturized Ames (e.g., Ames MPF) | Liquid microplate version of the Ames test [1] [4] | High-throughput screening; testing with limited sample [1] | Faster, reduced reagent use [1] | Shows >90% concordance with standard Ames; often exhibits lower LEC for many mutagens [4] |
| In Silico (Q)SAR Models | Statistical/rule-based prediction from chemical structure [3] [5] | Early-stage prioritization; regulatory screening per ICH M7 [5] | Very fast, very low cost [5] | Accuracy varies by tool: ~72% (TOXTREE) to ~66% (VEGA, TEST); best used in combination [5] |
| Cell Painting + ML | ML analysis of cell morphology changes [3] | Investigating mutagenicity mechanisms; predictive toxicology [3] | Moderate speed, high upfront cost [3] | Can outperform some QSAR tools; provides mechanistic insights (e.g., organelle damage) [3] |
| Error-Corrected Sequencing (ECS) | Direct, high-fidelity sequencing of DNA to find rare mutations [6] | Follow-up in-vivo studies; understanding mutation spectra [6] | Slow, high cost [6] | Considered a promising replacement for some in-vivo assays (e.g., transgenic rodent assays) [6] |
For researchers looking to replicate or compare studies, here are the methodologies for key assays.
Standard Ames Test Protocol (Pre-incubation Method) [7] [8] [2]:
Ames MPF Test Protocol [1] [4]:
The following workflow diagram illustrates a strategic approach to mutagenicity assessment, integrating the assays discussed.
Since the search results lack specific data on this compound, I suggest the following steps to complete your comparison guide:
Data on this compound presents a complex picture due to differing results from laboratory versus long-term field studies.
| Study Type | DT₅₀ (Typical) | Residual Activity After 9-17 Years | Key Findings & Notes |
|---|---|---|---|
| Laboratory Study [1] | 1 day | Not applicable | Classified as "non-persistent"; standard controlled lab conditions |
| Long-Term Field Study [2] [3] | Not applicable | 43% of initial application | Primary metabolite identified as dihydroxy-anilazine; demonstrates long-term environmental persistence |
The stark difference between the lab and field data for this compound is a critical point of analysis. The laboratory DT₅₀ of 1 day suggests rapid degradation [1]. In contrast, the field study found that 43% of the initially applied this compound remained in the soil as residues after 9-17 years, with the primary metabolite being dihydroxy-anilazine [2] [3]. This highlights a common phenomenon where ideal lab conditions do not fully replicate the complexities of the real world, and demonstrates that pesticide residues can represent a long-term soil burden [2].
The divergent results for this compound are rooted in the different experimental approaches used.
Laboratory Protocol (Source: Pesticide Properties DataBase): The standard laboratory method for determining DT₅₀ (time for 50% of the substance to degrade) involves controlled conditions. While the specific methodology is not detailed in the search results, such tests typically use a defined soil type, constant temperature, and controlled moisture levels to measure the aerobic degradation of the pesticide [1].
Long-Term Field Protocol (Source: Environmental Pollution, 2012): This study provides a robust, real-world assessment [2] [3]:
To objectively compare this compound with modern fungicides, you can build upon the available data with the following approach:
Identify Modern Alternatives: First, determine which specific modern fungicides are relevant for comparison. The Fungicide Resistance Action Committee (FRAC) code M08 is listed for this compound, indicating it is a multi-site contact fungicide [1]. You could compare it with other multi-site fungicides or with newer, site-specific systemic fungicides.
Gather Comparative Data: Use specialized pesticide databases to find data on modern fungicides. The PPDB (Pesticide Properties DataBase) [1] and the EPA Pesticide Dashboard [4] are excellent potential sources for finding laboratory DT₅₀ values and other environmental fate parameters for a wide range of active ingredients.
Analyze and Contrast: Create a comparison table with the following columns for this compound and each modern fungicide:
This methodology will allow you to generate a comprehensive and objective comparison guide. The following diagram outlines this structured workflow.
The following table summarizes the performance characteristics of the Colloidal Gold Immunochromatography Assay (CIA) and the reference Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method as reported in the 2025 study [1].
| Parameter | Colloidal Gold Immunoassay (CIA) | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
|---|---|---|
| Visual Limit of Detection (vLOD) | 5-20 ng/mL (depending on matrix) [1] | Information not specified in search results |
| Quantitative IC₅₀ | 0.52 ng/mL [1] | Information not specified in search results |
| Accuracy (Recovery) | 91.5% - 99.7% [1] | Used as reference method for verification [1] |
| Precision (Coefficient of Variation) | 1.45% - 6.02% [1] | Information not specified in search results |
| Sample Throughput | Presumed high (rapid, designed for field use) [1] | Presumed lower (laboratory-based technique) |
| Key Application | Rapid screening in field (tomato, wheat, water, soil) [1] | Laboratory confirmation and method validation [1] |
The quantitative data in the table above comes from a specific experimental workflow designed to develop and validate the immunoassay.
The workflow for this comparative analysis can be summarized as follows:
The data from the 2025 study highlights the classic trade-offs between immunoassays and chromatographic methods, which are consistent with general findings for other compounds [2] [3].
The table below summarizes key data for the fungicide this compound. Its tendency to bioaccumulate and high toxicity to aquatic life are notable [1].
| Property | Value / Description |
|---|---|
| IUPAC Name | 4,6-dichloro-N-(2-chlorophenyl)-1,3,5-triazin-2-amine [1] |
| Water Solubility | 8 mg/L (20°C, pH 7) - considered low [1] |
| Mode of Action | Non-systemic fungicide with multi-site activity (FRAC Code: M08) [1] |
| Acute Toxicity (Rainbow Trout)* | Highly toxic; LC₅₀ = 0.1 mg/L [1] |
| Bioaccumulation Potential | Considered high (based on Log P and other factors) [1] |
| Regulatory Status | Largely obsolete and not approved in the EU [1] |
Note: LC₅₀ (Lethal Concentration 50) is the concentration in water that causes death in 50% of a test population over a specified time [2].
Evidence indicates that this compound undergoes photochemical reactions, but the toxicity of these products is not quantified in the available search results.
The following diagram illustrates this general photodegradation pathway for this compound:
The methodology for studying this compound photoproduct formation is based on a 2000 laboratory study [3]. Please note that this is a historical protocol, and modern analytical techniques may offer improvements.
A quantitative toxicity comparison between this compound and its photoproducts is not available in the current search results. To fill this gap, consider the following research strategies:
The table below consolidates the quantitative and semi-quantitative data on this compound metabolism and related compounds.
| Aspect | Species/System | Key Findings/Parameters | Reference |
|---|---|---|---|
| Absorption & Excretion | Rat (SD) | Within 48h of oral dose: ~100% of radioactivity recovered (85% in feces, 15% in urine). | [1] |
| Tissue Concentration (1hr post-dose) | Rat (SD) | Highest levels in blood (4.46 µg/g), kidney (6 µg/g), liver (1.5 µg/g). | [1] |
| Major Metabolite | Rat (SD) | 2-(2-chloroanilino)-s-triazinodione (25% of urinary radioactivity). | [1] |
| Environmental Persistence | Soil (Field) | 43% of initial 14C-activity remained after 9-17 years; primary metabolite: dihydroxy-anilazine. | [2] |
| Acute Oral LD50 | Rat | > 5000 mg/kg (Technical grade) | [1] |
| Elimination Rate (Comparative) | Rat | Aniline and 2,4-dimethylaniline were eliminated more rapidly than other dimethylaniline derivatives. | [3] |
| Metabolic Pathway Correlation | Rat | AUC of aniline/dimethylanilines showed positive correlation with haematotoxicity LOELs. | [3] |
For the key studies cited, here are the methodologies used to generate the data.
The search results indicate that this compound undergoes extensive biotransformation. The following diagram illustrates its primary metabolic pathway in rats and its subsequent degradation in the environment.
Irritant;Environmental Hazard